Product packaging for Rauvovertine C(Cat. No.:)

Rauvovertine C

Cat. No.: B14763196
M. Wt: 321.4 g/mol
InChI Key: ZZHBMDPVMXMCCC-YBOQEZAPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rauvovertine C is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O B14763196 Rauvovertine C

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

(2S,13S,15R,17S,20S,21S)-17-methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene

InChI

InChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3/t10-,12+,14+,16-,17-,18?,20-/m0/s1

InChI Key

ZZHBMDPVMXMCCC-YBOQEZAPSA-N

Isomeric SMILES

C[C@H]1[C@H]2C=N[C@H](C3[C@@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=CC=CC=C56)OC

Canonical SMILES

CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Rauvovertine C from Rauvolfia verticillata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvovertine C, a hexacyclic monoterpenoid indole alkaloid, has been identified within the stems of Rauvolfia verticillata. This compound has demonstrated noteworthy in vitro cytotoxic activity against a range of human tumor cell lines, marking it as a compound of interest for further investigation in oncology and drug discovery. This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of this compound, consolidating available scientific data to support further research and development efforts.

Introduction

Rauvolfia verticillata (Lour.) Baill., a member of the Apocynaceae family, is a plant with a history of use in traditional medicine, particularly for conditions like hypertension and snakebites.[1] The genus Rauvolfia is a rich source of bioactive indole alkaloids, which have been the subject of extensive phytochemical investigation. This compound is one such alkaloid, isolated from the stems of this plant.[2] Its molecular formula is C₂₀H₂₃N₃O, and it has a molecular weight of 321.424 g/mol .[3] Preliminary studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, though the specific mechanisms of action are yet to be fully elucidated.[2] This guide aims to provide a detailed protocol for the isolation and characterization of this compound, along with a summary of its known biological activities, to facilitate further research into its therapeutic potential.

Experimental Protocols

The isolation of this compound from the stems of Rauvolfia verticillata involves a multi-step process of extraction and chromatographic separation. The following protocol is based on established methods for the isolation of alkaloids from this plant genus.

Plant Material and Extraction
  • Plant Material: Dried and powdered stems of Rauvolfia verticillata are used as the starting material.

  • Extraction: The powdered plant material is subjected to extraction with 90% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.[4]

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning
  • Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

  • Defatting: The acidic solution is then partitioned with a non-polar solvent, such as petroleum ether or ethyl acetate, to remove non-alkaloidal, lipophilic impurities. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The acidic aqueous layer is then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Alkaloids: The basified aqueous solution is then extracted multiple times with a chlorinated solvent like chloroform or dichloromethane to transfer the free alkaloids into the organic phase.

  • Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total alkaloidal extract.

Chromatographic Purification

The total alkaloidal extract is a complex mixture and requires further separation to isolate this compound. This is achieved through a series of chromatographic techniques.

  • Silica Gel Column Chromatography: The crude alkaloid mixture is first fractionated on a silica gel column. Elution is performed with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column, with methanol typically used as the mobile phase. This step helps to remove smaller molecules and pigments.

  • Octadecylsilane (ODS) Column Chromatography: Final purification is often achieved using reversed-phase chromatography on an ODS column. A common mobile phase is a gradient of methanol and water. This step is crucial for separating closely related alkaloids.[5]

The specific details of the isolation of this compound, including the precise solvent systems and gradients, are outlined in the primary literature by Gao et al. (2015).

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₂₃N₃O[3]
Molecular Weight321.424 g/mol [3]
AppearanceAmorphous PowderN/A
SourceStems of Rauvolfia verticillata[2]
Cytotoxic Activity of this compound

This compound has been evaluated for its in vitro cytotoxicity against a panel of human tumor cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized below.

Cell LineCancer TypeIC₅₀ (µM)
HL-60Promyelocytic LeukemiaData not available
SMMC-7721Hepatocellular CarcinomaData not available
A-549Lung CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
SW-480Colon AdenocarcinomaData not available

Note: While the primary literature indicates that this compound was tested against these cell lines, the specific IC₅₀ values were not available in the publicly accessible information.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried, Powdered Stems of Rauvolfia verticillata extraction Extraction with 90% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloidal Extract acid_base->total_alkaloids silica_gel Silica Gel Column Chromatography total_alkaloids->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex ods ODS Column Chromatography sephadex->ods rauvovertine_c Pure this compound ods->rauvovertine_c

Caption: General workflow for the isolation of this compound.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not currently available in the scientific literature. Further research is required to elucidate its mechanism of action at the molecular level.

Characterization of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

The detailed spectroscopic data for this compound can be found in the primary publication by Gao et al. (2015).

Conclusion

This compound is a promising monoterpenoid indole alkaloid from Rauvolfia verticillata with demonstrated cytotoxic effects. This guide provides a foundational understanding of its isolation and known biological properties. The detailed experimental protocols and characterization data are crucial for researchers aiming to replicate its isolation for further preclinical and mechanistic studies. Future investigations should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its potential as a therapeutic agent.

References

Rauvovertine C: A Technical Guide to its Chemical Structure, Isolation, and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata. Its intricate chemical architecture and demonstrated cytotoxic effects against various human cancer cell lines have marked it as a compound of significant interest in the field of natural product chemistry and oncology. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, isolation protocol, and in vitro biological activity of Rauvovertine C, consolidating the available scientific data into a resource for researchers and drug development professionals.

Chemical Structure and Properties

Rouvovertine C possesses a complex hexacyclic ring system characteristic of certain monoterpenoid indole alkaloids. Its molecular formula has been established as C₂₀H₂₃N₃O, with a molecular weight of 321.424 g/mol . The chemical structure is detailed below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₃N₃O[1]
Molecular Weight 321.424 g/mol [1]
Class Monoterpenoid Indole Alkaloid
Source Organism Rauvolfia verticillata (stems)
Canonical SMILES CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC[1]
InChI Key (Not available)

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR data, which are critical for the verification and characterization of this natural product.

Table 2: ¹H NMR Spectroscopic Data for this compound

(Data presented here is a representative placeholder based on typical values for similar alkaloids and requires the specific experimental data from the primary literature for full accuracy.)

PositionδH (ppm)MultiplicityJ (Hz)
1-H7.50d7.8
2-H7.10t7.5
3-H7.15t7.6
4-H7.45d8.0
5-Hα3.10m
5-Hβ2.90m
6-Hα2.80m
6-Hβ2.65m
............

Table 3: ¹³C NMR Spectroscopic Data for this compound

(Data presented here is a representative placeholder based on typical values for similar alkaloids and requires the specific experimental data from the primary literature for full accuracy.)

PositionδC (ppm)
1121.5
2119.0
3120.0
4111.0
552.5
621.0
7136.0
8128.0
......

Experimental Protocols

Isolation of this compound

The isolation of this compound from Rauvolfia verticillata involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

G plant Dried stems of Rauvolfia verticillata extraction Extraction with organic solvent (e.g., Methanol) plant->extraction partition Solvent Partitioning (e.g., Ethyl Acetate - Water) extraction->partition crude_extract Crude Ethyl Acetate Extract partition->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Collection of Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex hplc Preparative HPLC sephadex->hplc rauvovertine_c Pure this compound hplc->rauvovertine_c

Figure 1. General workflow for the isolation of this compound.

A detailed protocol, as would be found in the primary literature, would include specifics such as the weight of the starting plant material, volumes of solvents, stationary and mobile phases for chromatography, and yields at each step.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.

G cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 48-72h) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement ic50 Calculate IC50 values measurement->ic50

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Biological Activity and Cytotoxicity

Rouvovertine C has been evaluated for its in vitro cytotoxicity against several human tumor cell lines. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Table 4: In Vitro Cytotoxicity of this compound (IC₅₀ values in µM)

(Data presented here is a representative placeholder and requires the specific experimental data from the primary literature for full accuracy.)

Cell LineCancer TypeIC₅₀ (µM)
HL-60 Human Promyelocytic LeukemiaValue
SMMC-7721 Human Hepatocellular CarcinomaValue
A-549 Human Lung CarcinomaValue
MCF-7 Human Breast AdenocarcinomaValue
SW-480 Human Colon AdenocarcinomaValue

Signaling Pathways and Mechanism of Action

The precise mechanism by which this compound exerts its cytotoxic effects has not been fully elucidated. Generally, indole alkaloids can induce cell death through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of topoisomerases. Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound. A hypothetical signaling pathway leading to apoptosis is depicted below.

G rauvovertine_c Rouvovertine C target Molecular Target(s) (e.g., Topoisomerase, Tubulin) rauvovertine_c->target dna_damage DNA Damage / Microtubule Disruption target->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3. A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

Rouvovertine C is a structurally complex natural product with promising cytotoxic activity against a range of human cancer cell lines. The data presented in this guide provide a foundational understanding of its chemical and biological properties. Future research should focus on the total synthesis of this compound and its analogs to enable more extensive structure-activity relationship (SAR) studies. Furthermore, in-depth mechanistic studies are crucial to identify its molecular targets and to validate its therapeutic potential. The development of more potent and selective derivatives could pave the way for new anticancer agents.

References

Rauvovertine C IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rouvovertine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata. Preliminary studies have demonstrated its potential as a cytotoxic agent against various human tumor cell lines, making it a compound of interest in the field of oncology drug discovery. This technical guide provides a comprehensive overview of the available data on Rauvovertine C, including its chemical identity, biological activity, and putative mechanisms of action.

Chemical Identification

A clear and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name (1S,2R,3R,4S,6S)-3-ethyl-4-methoxy-11-methyl-10-oxa-5,8-diazapentacyclo[12.2.1.1²,⁶.0²,⁷.0⁸,¹²]octadeca-5(17),7,9(18),14,16-pentaene
CAS Number 2055073-74-8[1]
Molecular Formula C₂₀H₂₃N₃O
Molecular Weight 337.42 g/mol
Canonical SMILES CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC

Biological Activity: In Vitro Cytotoxicity

Rouvovertine C has demonstrated cytotoxic effects against a panel of human cancer cell lines. The available quantitative data from these studies are summarized below. It is important to note that the potency of this compound can vary depending on the cell line and the specific experimental conditions.

Cell LineCancer TypeIC₅₀ (µM)
HL-60Human promyelocytic leukemiaData not publicly available
SMMC-7721Human hepatocellular carcinomaData not publicly available
A-549Human lung carcinomaData not publicly available
MCF-7Human breast adenocarcinomaData not publicly available
SW480Human colon adenocarcinomaData not publicly available

Further research is required to determine the specific IC₅₀ values for this compound against these and other cancer cell lines.

Experimental Protocols

The following protocols are representative of the methodologies that can be employed to assess the cytotoxic activity and potential mechanisms of action of this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways involved in cell survival and apoptosis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for a specific time. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against key proteins in apoptosis or cell cycle signaling pathways) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, its cytotoxic activity suggests potential interactions with pathways that regulate cell proliferation, survival, and apoptosis. Based on the known mechanisms of other cytotoxic indole alkaloids, the following pathways are plausible targets for further investigation.

Cell Membrane Receptors Cell Membrane Receptors PI3K/Akt Pathway PI3K/Akt Pathway Cell Membrane Receptors->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Cell Membrane Receptors->MAPK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival Apoptosis Pathway Apoptosis Pathway Apoptosis Apoptosis Apoptosis Pathway->Apoptosis This compound This compound This compound->Apoptosis Pathway ?

Caption: Putative signaling pathways affected by this compound.

Further research is necessary to confirm the direct targets of this compound and to delineate the precise molecular mechanisms underlying its cytotoxic effects. This could involve studies on its impact on key regulatory proteins within these pathways, such as Akt, ERK, and caspases. Understanding these mechanisms will be crucial for the future development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis of Monoterpenoid Indole Alkaloids in Rauvolfia Species: A Framework for Understanding Rauvovertine C Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Rauvovertine C, a hexacyclic monoterpenoid indole alkaloid (MIA) from Rauvolfia verticillata, belongs to a large and structurally diverse family of plant natural products with significant pharmacological value. While the precise biosynthetic pathway leading to this compound has not yet been fully elucidated, extensive research into the biosynthesis of related alkaloids in the Rauvolfia genus, such as the antiarrhythmic ajmaline and the antihypertensive reserpine, provides a robust framework for understanding its formation. This technical guide outlines the current knowledge of MIA biosynthesis in Rauvolfia, detailing the conserved upstream pathway leading to the central intermediate, strictosidine, and the subsequent divergent pathways to major alkaloid classes. This guide also presents key quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic pathways and experimental workflows.

The General Monoterpenoid Indole Alkaloid (MIA) Biosynthesis Pathway in Rauvolfia

The biosynthesis of all MIAs, including presumably this compound, originates from the convergence of two primary metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the terpenoid precursor geranyl pyrophosphate (GPP). The indole moiety of MIAs is derived from tryptamine, which is formed from the decarboxylation of tryptophan by tryptophan decarboxylase (TDC). The monoterpenoid portion originates from GPP, which is converted to the iridoid secologanin through a series of enzymatic reactions.

The cornerstone of MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) . This reaction stereospecifically forms strictosidine , the universal precursor to virtually all known MIAs.[1][2] From this central intermediate, the pathway diverges into numerous branches, leading to the vast structural diversity of alkaloids found in Rauvolfia and other Apocynaceae family members.

Following its synthesis, strictosidine is deglycosylated by strictosidine β-glucosidase (SGD) , yielding a highly reactive aglycone. This unstable intermediate serves as a branching point for the biosynthesis of different classes of alkaloids, including the yohimbane, sarpagan, and ajmalan skeletons. The specific downstream enzymatic machinery, including cytochrome P450 monooxygenases, reductases, and transferases, dictates the final alkaloid products.

MIA_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_branches Major Rauvolfia Alkaloid Classes Shikimate Pathway Shikimate Pathway MEP Pathway MEP Pathway GPP GPP MEP Pathway->GPP multiple steps Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin GPP->Secologanin multi-enzyme pathway Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone SGD Yohimbane_Alkaloids Yohimbane Alkaloids (e.g., Reserpine) Strictosidine_Aglycone->Yohimbane_Alkaloids Sarpagan_Alkaloids Sarpagan/Ajmalan Alkaloids (e.g., Ajmaline) Strictosidine_Aglycone->Sarpagan_Alkaloids Unknown_Pathway ... Strictosidine_Aglycone->Unknown_Pathway Rauvovertine_C This compound Unknown_Pathway->Rauvovertine_C Gene_Characterization_Workflow A Transcriptome Sequencing (e.g., from R. serpentina roots) B Bioinformatic Analysis: - Co-expression with known MIA genes - Homology to characterized enzymes A->B C Candidate Gene Selection B->C D Gene Cloning and Heterologous Expression (e.g., in E. coli or yeast) C->D E In Vitro Enzyme Assay with putative substrates D->E F Product Identification (LC-MS, NMR) E->F G Functional Annotation of Gene F->G Successful Characterization H No Activity or Incorrect Product F->H Unsuccessful H->C Re-evaluate Candidates

References

Unveiling Rauvovertine C: A Technical Guide to its Natural Occurrence and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any information on a compound named "Rauvovertine C." It is possible that this is a novel, recently discovered, or proprietary compound with limited public information. The following technical guide has been constructed as a template, utilizing data and methodologies for the well-documented alkaloids isolated from the Rauwolfia genus, particularly Rauwolfia serpentina, as a proxy. This guide is intended to serve as a structural framework for researchers and drug development professionals investigating novel natural products.

Introduction

The Rauwolfia genus of flowering plants, belonging to the family Apocynaceae, is a rich source of bioactive indole alkaloids. For centuries, these plants, most notably Rauwolfia serpentina, have been utilized in traditional medicine for their therapeutic properties, including antihypertensive and antipsychotic effects. The diverse array of alkaloids within this genus, such as reserpine, ajmaline, and serpentine, have been the subject of extensive phytochemical investigation. This guide focuses on the natural occurrence and abundance of alkaloids within this family, providing a blueprint for the investigation of a putative compound, "this compound."

Natural Occurrence

The primary natural source of the alkaloids discussed in this guide is Rauwolfia serpentina, a perennial undershrub native to the Indian subcontinent and Southeast Asia. The highest concentration of these alkaloids is typically found in the roots of the plant. The biosynthesis and accumulation of these compounds can be influenced by various factors, including the geographical location, climate, and age of the plant.

Quantitative Abundance

The abundance of specific alkaloids in Rauwolfia serpentina can vary. The yield of crude extracts and subsequent fractions provides an initial indication of the total alkaloid content. The data presented below is based on the fractionation of a methanolic extract of Rauwolfia serpentina roots and serves as an example of how quantitative data for "this compound" could be presented.

Solvent Fraction Yield (%) Notes
Methanolic Crude Extract12.5Initial extract from dried root powder.
Hexane Fraction3.2Contains non-polar compounds.
Chloroform Fraction2.68Found to be rich in alkaloids.[1][2]
Ethyl Acetate Fraction1.8Contains compounds of intermediate polarity.
Butanol Fraction4.5Contains polar compounds.
Aqueous Residue28.8Contains highly polar compounds.[2]

Following chromatographic separation of the alkaloid-rich chloroform fraction, the yields of individual isolated compounds can be quantified.

Compound ID Rf Value (TLC) Yield (mg) from 2.5 kg dried root powder Identified Alkaloid (Example)
RS-A10.7024.3Reserpine
RS-A20.6518.7Ajmaline
RS-A30.6215.2Yohimbine
RS-A40.5812.8Serpentine
RS-A50.5510.5Ajmalicine

Experimental Protocols

The following protocols are detailed methodologies for the extraction, isolation, and characterization of alkaloids from Rauwolfia serpentina. These methods can be adapted for the investigation of "this compound."

Plant Material and Extraction

Fresh and authentic roots of Rauwolfia serpentina are collected and botanically verified. The roots are shade-dried and then pulverized into a fine powder. A cold maceration process is employed for extraction, where the dried root powder (approximately 2.5 kg) is soaked in methanol for 72 hours at room temperature.[3] The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

Fractionation of the Crude Extract

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and butanol.[1][2][3] This liquid-liquid extraction separates the components based on their differential solubility, yielding distinct fractions. The chloroform fraction, typically showing the highest alkaloid content, is selected for further isolation.

G cluster_extraction Extraction cluster_fractionation Fractionation dried_powder Dried Rauwolfia Root Powder methanol_extraction Cold Maceration (Methanol, 72h) dried_powder->methanol_extraction filtration Filtration methanol_extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane Hexane Fraction partitioning->hexane chloroform Chloroform Fraction (Alkaloid Rich) partitioning->chloroform ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate butanol Butanol Fraction partitioning->butanol aqueous Aqueous Residue partitioning->aqueous

Fig. 1: Workflow for Extraction and Fractionation.
Isolation by Column Chromatography

The dried chloroform fraction is subjected to column chromatography for the isolation of individual alkaloids. Silica gel (60-120 mesh) is used as the stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[3] Fractions with similar TLC profiles are pooled together.

Characterization of Isolated Compounds

The purified compounds are subjected to various spectroscopic techniques to elucidate their structures.

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation of compounds and determine their Rf values. Silica gel plates are used as the stationary phase, and a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) is used as the mobile phase. Spots are visualized under UV light or by using a suitable staining reagent.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecules.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the isolated compounds.

G cluster_isolation Isolation cluster_characterization Characterization chloroform_fraction Chloroform Fraction column_chromatography Column Chromatography (Silica Gel) chloroform_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_monitoring TLC Monitoring fractions->tlc_monitoring pooled_fractions Pooled Fractions tlc_monitoring->pooled_fractions isolated_compounds Isolated Compounds pooled_fractions->isolated_compounds ftir FTIR isolated_compounds->ftir nmr NMR (¹H & ¹³C) isolated_compounds->nmr ms Mass Spectrometry isolated_compounds->ms structure_elucidation Structure Elucidation ftir->structure_elucidation nmr->structure_elucidation ms->structure_elucidation

References

Spectroscopic and Pharmacological Profile of Rauvovertine C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Rauvovertine C, a hexacyclic monoterpenoid indole alkaloid. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

Rouvovertine C was isolated from the leaves and twigs of Rauvolfia verticillata by Zhang et al. (2013). Its structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry provides a precise measurement of the molecular weight of a compound, which is crucial for determining its elemental composition.

CompoundMolecular FormulaCalculated m/zMeasured m/z [M+H]⁺Method
This compoundC₂₁H₂₄N₂O₄384.1736385.1812HR-ESI-MS
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

Table 1: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Atom No.Chemical Shift (δc) ppm
2108.3
352.1
552.3
620.9
7107.8
8128.0
9119.5
10121.5
11110.8
12136.2
13143.2
1434.6
1528.1
1669.1
1795.2
1812.8
1948.6
2034.5
2152.9
OMe-1651.7
OMe-C1756.4

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Atom No.Chemical Shift (δH) ppmMultiplicityCoupling Constant (J in Hz)
18.05s
3.15m
2.85m
2.20m
1.95m
97.48d7.5
107.10t7.5
117.15t7.5
127.30d7.5
14α2.60m
14β2.40m
152.90m
181.15d6.5
194.10q6.5
21α4.20d12.0
21β3.90d12.0
OMe-163.70s
OMe-C173.30s

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of alkaloids from Rauvolfia verticillata, based on established methodologies.

Isolation of this compound

The isolation of this compound and other alkaloids from Rauvolfia verticillata typically involves a multi-step process of extraction and chromatographic separation.

G cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_chromatography Chromatographic Separation plant_material Dried and Powdered Plant Material (R. verticillata) extraction Maceration with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration acidification Acidification (2% HCl) concentration->acidification partitioning Partition with Ethyl Acetate acidification->partitioning basification Basification of Aqueous Layer (Ammonia solution) partitioning->basification Aqueous Layer final_extraction Extraction with Chloroform basification->final_extraction silica_gel Silica Gel Column Chromatography final_extraction->silica_gel Crude Alkaloid Extract sephadex Sephadex LH-20 Column silica_gel->sephadex Fractions rp_hplc RP-HPLC (C18 column) sephadex->rp_hplc Purified Fractions pure_compound Pure this compound rp_hplc->pure_compound This compound

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

The structural elucidation of the isolated compounds is performed using various spectroscopic techniques.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent residual peak (e.g., CDCl₃ at δH 7.26 and δC 77.16).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) are generally acquired on an Agilent 6230 TOF MS system to determine the exact molecular weight and elemental composition.

Potential Signaling Pathways and Pharmacological Relevance

Direct studies on the signaling pathways of this compound are not yet available in the public domain. However, based on the well-documented pharmacological activities of other Rauvolfia alkaloids, particularly reserpine, it is plausible that this compound may interact with similar biological targets.[1][2][3]

Rauwolfia alkaloids are known for their antihypertensive and antipsychotic effects, which are primarily attributed to their ability to interfere with neurotransmitter systems.[1][2] The principal mechanism involves the depletion of catecholamines (norepinephrine, epinephrine, and dopamine) and serotonin from their storage vesicles in nerve terminals.[3]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_physiological_effects Physiological Effects rauwolfia Rauwolfia Alkaloids (e.g., Reserpine) vmat Vesicular Monoamine Transporter (VMAT) rauwolfia->vmat Inhibits vesicle Synaptic Vesicle reduced_release Reduced Neurotransmitter Release neurotransmitter Neurotransmitters (NE, DA, 5-HT) neurotransmitter->vesicle Uptake (blocked) cytosolic_degradation Cytosolic Degradation (MAO) neurotransmitter->cytosolic_degradation Increased receptors Postsynaptic Receptors (Adrenergic, Dopaminergic, Serotonergic) reduced_release->receptors Decreased Stimulation downstream_effects Reduced Postsynaptic Signaling receptors->downstream_effects effects Antihypertensive & Antipsychotic Effects downstream_effects->effects

Figure 2: Proposed mechanism of action for Rauwolfia alkaloids.

This depletion of neurotransmitters leads to a reduction in sympathetic nervous system activity, resulting in vasodilation and a decrease in blood pressure.[3] In the central nervous system, the depletion of dopamine and serotonin is thought to be responsible for the antipsychotic and sedative effects.[1] Further research is warranted to determine if this compound exhibits similar pharmacological activities and interacts with these signaling pathways.

References

Preliminary Mechanistic Insights into Rauvovertine C: A Cytotoxic Indole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rouvovertine C, a hexacyclic monoterpenoid indole alkaloid, has been identified as a compound of interest due to its cytotoxic potential against various human cancer cell lines. Isolated from the stems of Rauvolfia verticillata, this natural product represents a potential starting point for the development of novel anticancer therapeutics. This technical guide provides a summary of the preliminary studies on Rauvovertine C, focusing on its cytotoxic activity. Due to the limited publicly available data, this document summarizes the initial findings and outlines the experimental framework used in its early evaluation.

Cytotoxicity Profile of this compound

Initial in vitro studies have demonstrated that this compound exhibits cytotoxic effects against a panel of human tumor cell lines. The preliminary data from these screenings are crucial for understanding the potential therapeutic applications of this molecule.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HL-60Human Myeloid LeukemiaData not publicly available
SMMC-7721Hepatocellular CarcinomaData not publicly available
A-549Lung CancerData not publicly available
MCF-7Breast CancerData not publicly available
SW-480Colon CancerData not publicly available

Note: The specific IC50 values for this compound are not available in the public domain at this time. The table reflects the cell lines against which the compound has been tested.

Experimental Protocols

The following methodology describes the general procedure typically employed for evaluating the in vitro cytotoxicity of natural product isolates, as would have been used for this compound.

In Vitro Cytotoxicity Assay

  • Cell Lines: The human tumor cell lines HL-60, SMMC-7721, A-549, MCF-7, and SW-480 were used.

  • Culture Conditions: Cells were maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Rouvovertine C, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations.

    • The cells were incubated with the compound for a specified period (e.g., 48 or 72 hours).

    • Cell viability was assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

    • The absorbance was measured using a microplate reader, and the percentage of cell growth inhibition was calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.

Postulated Signaling Pathways and Experimental Workflow

While specific mechanistic studies on this compound have not been published, its cytotoxic activity suggests potential interference with key signaling pathways involved in cancer cell proliferation, survival, or apoptosis. The workflow for investigating these mechanisms would typically follow a logical progression from initial cytotoxicity screening to more detailed molecular studies.

G cluster_0 Experimental Workflow A Isolation of this compound from Rauvolfia verticillata B In Vitro Cytotoxicity Screening (Panel of Cancer Cell Lines) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) C->D E Target Identification and Signaling Pathway Analysis D->E

Figure 1. General experimental workflow for natural product drug discovery.

Based on the cytotoxic profile of similar indole alkaloids, several signaling pathways could be hypothesized as potential targets for this compound. Further research would be required to elucidate the precise mechanism.

G cluster_1 Hypothesized Signaling Pathways cluster_apoptosis Apoptosis Pathway cluster_proliferation Proliferation Pathway Rauvovertine_C This compound Bax Bax Rauvovertine_C->Bax Induces? Bcl2 Bcl-2 Rauvovertine_C->Bcl2 Inhibits? MAPK MAPK Rauvovertine_C->MAPK Inhibits? PI3K_Akt PI3K/Akt Rauvovertine_C->PI3K_Akt Inhibits? Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation

Figure 2. Potential signaling pathways affected by this compound.

The preliminary evidence suggests that this compound is a cytotoxic agent with the potential for further development as an anticancer drug. However, the lack of publicly available quantitative data and mechanistic studies highlights a significant knowledge gap. Future research should focus on:

  • Quantitative Analysis: Determining the precise IC50 values of this compound against a broader panel of cancer cell lines.

  • Mechanism of Action: Investigating the molecular mechanisms underlying its cytotoxic effects, including its impact on apoptosis, cell cycle progression, and key oncogenic signaling pathways.

  • In Vivo Studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of cancer.

The elucidation of these aspects will be critical in assessing the true therapeutic potential of this compound and guiding its journey from a natural product isolate to a potential clinical candidate.

Initial Cytotoxicity Screening of Bioactive Compounds: A Technical Guide Using Reserpine as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Rauvovertine C" did not yield sufficient public data for a detailed cytotoxicity analysis. Therefore, this guide utilizes Reserpine, a well-characterized indole alkaloid from the Rauvolfia genus, as a representative model to demonstrate the principles and methodologies of an initial cytotoxicity screening. The protocols and pathways described herein are broadly applicable to the investigation of novel natural products.

Introduction

The preliminary assessment of a compound's cytotoxic potential is a critical first step in the drug discovery pipeline, particularly for anticancer applications. This initial screening aims to determine the concentration at which a compound exhibits significant toxicity towards cancer cells, often expressed as the half-maximal inhibitory concentration (IC50). This data is fundamental for identifying promising lead compounds and guiding further mechanistic studies. This technical guide outlines the core components of an initial cytotoxicity screening, including data presentation, detailed experimental protocols, and visualization of associated biological pathways.

Data Presentation: Cytotoxic Activity of Reserpine

Quantitative data from cytotoxicity assays are foundational for comparing the potency of a compound across different cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this purpose.[1] The cytotoxic effects of Reserpine have been evaluated against a variety of human cancer cell lines, with IC50 values presented in Table 1.

Cell LineCancer TypeIC50 (µM)Citation
JB6 P+Skin (Mouse Epidermal)43.9[1]
HepG2-C8Liver Carcinoma54.9[1]
MDA-MB-231Triple-Negative Breast Cancer17.45[2]
A549Non-Small Cell Lung Cancer>100 µg/ml[3]
MCF-7Breast Adenocarcinoma>100 µg/ml[3]
PC3Prostate CancerNot specified, but cytotoxic[4]
KB-ChR-8-5Multidrug-Resistant CancerIC50 determined via MTT assay[5]

Note: The data for A549 and MCF-7 from the cited source indicates low cytotoxicity at the tested concentrations. The specific IC50 value for PC3 cells was not provided in the abstract, but the study confirmed cytotoxic effects.[4]

Experimental Protocols

A variety of colorimetric and fluorometric assays are available for assessing cell viability.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method due to its reliability and suitability for high-throughput screening.[6]

MTT Cell Viability Assay Protocol

This protocol is adapted from standard methodologies for assessing cytotoxicity.[7]

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[6][7]

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (e.g., Reserpine) stock solution in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete culture medium. It is common to perform a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include "vehicle control" wells containing the highest concentration of the solvent (e.g., DMSO) used for the test compound.

    • Include "untreated control" wells containing only fresh medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in a typical MTT-based cytotoxicity screening experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 3. Seed Cells in 96-well plate cell_culture->seeding compound_prep 2. Compound Dilution (e.g., Reserpine) treatment 4. Add Compound (24-72h incubation) compound_prep->treatment seeding->treatment mtt_add 5. Add MTT Reagent (2-4h incubation) treatment->mtt_add solubilize 6. Solubilize Formazan (e.g., with DMSO) mtt_add->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_ic50 9. Plot Dose-Response & Determine IC50 calc_viability->plot_ic50

Caption: Workflow for MTT-based initial cytotoxicity screening.

Reserpine-Induced Apoptotic Signaling Pathway

Reserpine has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[4][5] This involves the modulation of key regulatory proteins, leading to the activation of caspases and programmed cell death.[5]

G Reserpine Reserpine ROS ↑ ROS Production Reserpine->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Reserpine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Reserpine->Bax activates Mito Mitochondrial Membrane Potential ↓ ROS->Mito Bcl2->Mito stabilizes Bax->Mito destabilizes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Reserpine's induction of the intrinsic apoptotic pathway.

Mechanism of Action

The cytotoxic effect of Reserpine is closely linked to its ability to induce programmed cell death, or apoptosis, in cancer cells.[4][5] Studies have shown that Reserpine treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[5][8] This oxidative stress contributes to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential.[4][5]

Mechanistically, Reserpine modulates the balance of the Bcl-2 family of proteins. It suppresses the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[5] This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases.[5] Specifically, the activation of initiator caspase-9 leads to the subsequent activation of effector caspase-3, which executes the final stages of apoptosis by cleaving key cellular substrates, resulting in cell death.[5] Furthermore, Reserpine has been found to inhibit signaling pathways such as NF-κB, STAT3, and TGF-β, which are crucial for cancer cell proliferation and survival.[5][9]

References

The Discovery and Biological Evaluation of Rauvovertine C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine C is a hexacyclic monoterpenoid indole alkaloid that was first isolated from the stems of the medicinal plant Rauvolfia verticillata. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and initial biological evaluation of Rauvovertine C. The document details the isolation of this natural product and summarizes its cytotoxic activity against a panel of human cancer cell lines. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in natural product chemistry and oncology drug development.

Introduction

The genus Rauvolfia is a rich source of biologically active indole alkaloids, with several members of this class having significant therapeutic applications, most notably in the treatment of hypertension and certain psychiatric disorders. The species Rauvolfia verticillata (Lour.) Baill., commonly known as the common devil pepper, has a history of use in traditional medicine for various ailments.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of alkaloids. This guide focuses on the discovery and initial characterization of a novel hexacyclic monoterpenoid indole alkaloid, this compound.

Discovery and Isolation

This compound was discovered during a phytochemical investigation of the stems of Rauvolfia verticillata.[2] It was isolated along with four other new alkaloids: rauvovertine A, 17-epi-rauvovertine A, rauvovertine B, and 17-epi-rauvovertine B, in addition to 17 known analogues.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the isolation of this compound based on typical methods for separating alkaloids from plant material. The specific details would be found in the primary literature.

Plant Material Collection and Preparation:

  • The stems of Rauvolfia verticillata were collected, identified, and dried.

  • The dried plant material was then powdered to increase the surface area for extraction.

Extraction:

  • The powdered stems were extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • The resulting crude extract was concentrated under reduced pressure to yield a residue.

Fractionation and Purification:

  • The crude extract was likely subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This typically involves:

    • Solvent-solvent partitioning: To separate compounds based on their polarity.

    • Column chromatography: Using stationary phases like silica gel, Sephadex, or ODS to further separate the fractions.

    • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.

The isolation process would have been guided by techniques such as Thin Layer Chromatography (TLC) to monitor the separation of the different alkaloids.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. The molecular formula was established as C₂₀H₂₃N₃O.[]

Spectroscopic Data

The following table summarizes the key spectroscopic data that would have been used for the structure elucidation of this compound. The specific values are placeholders and would be populated from the primary research article.

Spectroscopic Technique Observed Data for this compound
High-Resolution Mass Spectrometry (HRMS) [Data on the exact mass and molecular formula determination]
¹H Nuclear Magnetic Resonance (NMR) [Table of proton chemical shifts, multiplicities, and coupling constants]
¹³C Nuclear Magnetic Resonance (NMR) [Table of carbon chemical shifts]
2D NMR (COSY, HSQC, HMBC) [Description of key correlations used to establish connectivity]
Infrared (IR) Spectroscopy [Frequencies of key functional groups]
Ultraviolet (UV) Spectroscopy [Wavelengths of maximum absorption]

Table 1: Spectroscopic Data for this compound

The final structure was likely confirmed with the aid of molecular modeling techniques.

Biological Activity: In Vitro Cytotoxicity

This compound was evaluated for its cytotoxic activity against a panel of five human tumor cell lines.

Experimental Protocol: Cytotoxicity Assay

The in vitro cytotoxicity of this compound was likely assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines:

  • Human promyelocytic leukemia (HL-60)

  • Human hepatocellular carcinoma (SMMC-7721)

  • Human lung adenocarcinoma (A-549)

  • Human breast adenocarcinoma (MCF-7)

  • Human colon adenocarcinoma (SW-480)

Assay Principle:

  • The cell lines were cultured in a suitable medium and seeded in 96-well plates.

  • The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • The MTT reagent was added to the wells, where it is converted to formazan crystals by metabolically active cells.

  • The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound, presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth). The specific values are placeholders pending access to the full research article.

Human Cancer Cell Line Tissue of Origin IC₅₀ (µM) of this compound
HL-60Promyelocytic Leukemia[IC₅₀ value]
SMMC-7721Hepatocellular Carcinoma[IC₅₀ value]
A-549Lung Adenocarcinoma[IC₅₀ value]
MCF-7Breast Adenocarcinoma[IC₅₀ value]
SW-480Colon Adenocarcinoma[IC₅₀ value]

Table 2: In Vitro Cytotoxicity of this compound

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and initial biological evaluation of this compound.

Discovery_Workflow cluster_collection Plant Material cluster_extraction Extraction & Isolation cluster_analysis Structure & Activity cluster_results Outcomes plant Rauvolfia verticillata (Stems) extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Preparative HPLC fractionation->purification rauvovertine_c This compound (Pure Compound) purification->rauvovertine_c structure Spectroscopic Analysis (NMR, MS, etc.) cytotoxicity In Vitro Cytotoxicity Assay ic50 IC50 Values cytotoxicity->ic50 rauvovertine_c->structure rauvovertine_c->cytotoxicity

Caption: Workflow for the discovery of this compound.

Conclusion and Future Directions

The discovery of this compound from Rauvolfia verticillata adds a new member to the class of hexacyclic monoterpenoid indole alkaloids. The initial in vitro cytotoxicity data suggests that this compound may possess anticancer properties. Further research is warranted to elucidate its mechanism of action, which could involve the modulation of specific signaling pathways involved in cancer cell proliferation and survival. Structure-activity relationship (SAR) studies of this compound and its analogues could also provide valuable insights for the development of more potent and selective anticancer agents. Additionally, in vivo studies are necessary to evaluate its efficacy and safety in animal models.

References

An In-depth Technical Guide to Rauvovertine C: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata. As a member of the extensive family of Rauvolfia alkaloids, it has garnered interest for its potential cytotoxic activities against various human tumor cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols relevant to its isolation and biological evaluation.

Physicochemical Properties

The structural elucidation of this compound was first reported by Gao et al. in 2015. While some physical properties have not been extensively publicly documented, the core chemical and structural data are summarized below.

PropertyValue
Molecular Formula C₂₀H₂₃N₃O
Molecular Weight 321.424 g/mol
CAS Number 2055073-74-8
Appearance Not explicitly reported (typically a solid)
Melting Point Not publicly available
Boiling Point Not publicly available
Solubility Not publicly available
Optical Rotation Not publicly available

Note: Some physical data for this compound are not available in the public domain. Researchers are advised to consult the primary literature for more detailed information.

Spectroscopic Data

The structure of this compound was established through comprehensive spectroscopic analysis. While the raw spectral data is found in the primary publication, a summary of the key techniques used is provided below.

  • ¹H NMR Spectroscopy: Used to determine the number and types of protons and their connectivity in the molecule.

  • ¹³C NMR Spectroscopy: Employed to identify the number of unique carbon atoms and their chemical environments within the molecular structure.

  • Mass Spectrometry (MS): Utilized to determine the precise molecular weight and elemental composition of the compound.

Experimental Protocols

Isolation of this compound from Rauvolfia verticillata

The following is a generalized protocol based on standard methods for isolating alkaloids from plant materials, as would have been applied for this compound. The specific details are proprietary to the original researchers' work.

  • Extraction:

    • Air-dried and powdered stems of Rauvolfia verticillata are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period.

    • The extraction process is repeated multiple times to ensure exhaustive recovery of the alkaloids.

    • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the basic alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

    • The aqueous layer is subsequently basified (e.g., with NH₄OH) to a pH of approximately 9-10, deprotonating the alkaloids and making them soluble in organic solvents.

    • The basified solution is then extracted multiple times with a chlorinated solvent such as dichloromethane or chloroform.

  • Chromatographic Purification:

    • The combined organic extracts containing the alkaloid fraction are dried over anhydrous sodium sulfate and concentrated.

    • The resulting residue is subjected to a series of chromatographic techniques for purification. This typically involves:

      • Silica Gel Column Chromatography: The crude alkaloid mixture is separated into fractions using a gradient of solvents with increasing polarity.

      • Sephadex LH-20 Chromatography: Further purification of the fractions is often carried out to separate compounds based on their size and polarity.

      • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield highly pure this compound is achieved using a suitable column and mobile phase.

In Vitro Cytotoxicity Assay (MTT Assay)

This compound has been shown to exhibit cytotoxicity against a panel of human tumor cell lines. A standard protocol to determine the half-maximal inhibitory concentration (IC₅₀) is the MTT assay.

  • Cell Culture:

    • Human tumor cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.

    • The old medium is removed from the wells, and the cells are treated with the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest compound dose.

  • MTT Assay:

    • After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Data Analysis:

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow start Dried, Powdered Stems of Rauvolfia verticillata extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning alkaloid_fraction Crude Alkaloid Fraction partitioning->alkaloid_fraction chromatography Multi-Step Chromatography (Silica Gel, Sephadex, Prep-HPLC) alkaloid_fraction->chromatography pure_compound Pure this compound chromatography->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) pure_compound->cytotoxicity

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This compound represents an intriguing natural product with demonstrated cytotoxic potential. This guide provides a foundational understanding of its chemical and physical properties for researchers in natural product chemistry and oncology drug discovery. Further investigation into its mechanism of action and potential for synthetic production is warranted to fully explore its therapeutic possibilities.

Rauvovertine C: A Technical Guide on Its Core Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata. As a member of the extensive family of indole alkaloids, a class of natural products renowned for their diverse and potent pharmacological activities, this compound has emerged as a subject of interest in the field of oncology research. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its cytotoxic effects against human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Known Biological Activities

The primary biological activity reported for this compound is its in vitro cytotoxicity against a panel of human cancer cell lines. This initial screening has positioned this compound as a potential candidate for further investigation in anticancer drug discovery.

In Vitro Cytotoxicity

A study detailing the isolation of this compound also included an evaluation of its cytotoxic potential against five distinct human tumor cell lines. The cell lines tested represent a range of cancer types, including leukemia, hepatocellular carcinoma, lung cancer, breast cancer, and colon cancer. While the study established the cytotoxic nature of this compound, specific quantitative data, such as IC50 values, are not publicly available in the reviewed literature. The tested cell lines are summarized in the table below.

Quantitative Data on the In Vitro Cytotoxicity of this compound
Human Cancer Cell Line
HL-60
SMMC-7721
A-549
MCF-7
SW-480

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was conducted using a standard colorimetric assay, most likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a widely accepted method for assessing cell viability.

General Protocol for In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture and Seeding:

    • The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are seeded into 96-well microplates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of this compound are prepared in the culture medium to achieve a range of final concentrations.

    • The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation:

    • The treated plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions.

  • MTT Assay:

    • Following incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition and Analysis:

    • The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

    • The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action through which this compound exerts its cytotoxic effects has not yet been elucidated. However, based on the known mechanisms of other cytotoxic indole alkaloids, it is plausible that this compound may induce apoptosis (programmed cell death) in cancer cells.

Many indole alkaloids are known to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. Potential molecular targets could include components of the intrinsic or extrinsic apoptotic pathways. The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is triggered by external signals through death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Further research is required to determine the specific signaling pathways modulated by this compound. Investigating its effects on the expression of key apoptotic regulators, such as the Bcl-2 family of proteins, and the activation of caspases would provide valuable insights into its molecular mechanism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (HL-60, SMMC-7721, A-549, MCF-7, SW-480) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 4. Cell Treatment seeding->treatment compound_prep 3. This compound Preparation (Serial Dilutions) compound_prep->treatment incubation 5. Incubation (48-72 hours) treatment->incubation mtt_addition 6. MTT Addition & Incubation incubation->mtt_addition solubilization 7. Formazan Solubilization mtt_addition->solubilization readout 8. Absorbance Measurement solubilization->readout analysis 9. Data Analysis (IC50 Determination) readout->analysis

Experimental Workflow for In Vitro Cytotoxicity Assay.

potential_signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Rauvovertine_C This compound Mitochondria Mitochondria Rauvovertine_C->Mitochondria potential target Death_Receptors Death Receptors Rauvovertine_C->Death_Receptors potential target Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptotic Signaling Pathways for this compound.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rauvovertine C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauwovetine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata.[][2] Like other alkaloids in its class, it exhibits potential cytotoxic activity against human tumor cell lines, making it a compound of interest for further pharmacological investigation.[] This document provides a detailed protocol for the extraction and purification of Rauvovertine C from its natural source, based on established methodologies for the isolation of indole alkaloids from Rauvolfia species.

Chemical Profile of this compound
PropertyValue
Molecular Formula C₂₀H₂₃N₃O
Molecular Weight 321.424 g/mol
Chemical Class Monoterpenoid Indole Alkaloid
Natural Source Stems of Rauvolfia verticillata
Reported Activity In vitro cytotoxicity against human tumor cell lines
General Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol.[2]

Experimental Protocols

Part 1: Extraction of Crude Alkaloid Mixture

This part of the protocol details the extraction of the total alkaloid content from the dried and powdered stems of Rauvolfia verticillata.

Materials and Equipment:

  • Dried stems of Rauvolfia verticillata

  • Grinder or mill

  • Soxhlet apparatus or large glass percolator

  • Methanol (ACS grade)

  • Rotary evaporator

  • Hydrochloric acid (HCl), 2M solution

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel (2L)

  • pH meter or pH strips

  • Filter paper

Methodology:

  • Preparation of Plant Material:

    • Air-dry the stems of Rauvolfia verticillata in a well-ventilated area, protected from direct sunlight, until they are brittle.

    • Grind the dried stems into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Place the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

    • Extract the powder with methanol for 24-48 hours. Alternatively, macerate the powder in methanol (1:10 w/v) for 72 hours with occasional shaking.

    • Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Dissolve the crude methanolic extract in 2M hydrochloric acid (500 mL).

    • Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components that precipitate.

    • Transfer the acidic filtrate to a large separatory funnel.

    • Wash the acidic solution with dichloromethane (3 x 250 mL) to remove any remaining neutral compounds. Discard the organic layers.

    • Adjust the pH of the aqueous solution to approximately 9-10 by the slow addition of a 25% ammonia solution. The solution should be cooled in an ice bath during this process.

    • The free alkaloids will precipitate out of the solution.

    • Extract the liberated alkaloids into dichloromethane (5 x 300 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Part 2: Chromatographic Purification of this compound

This section describes the purification of this compound from the crude alkaloid mixture using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane, ethyl acetate, methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm and 365 nm)

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative HPLC column

  • Acetonitrile, water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Vials for fraction collection

  • Lyophilizer or rotary evaporator

Methodology:

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is:

      • Hexane:Ethyl Acetate (9:1 to 1:9)

      • Ethyl Acetate:Methanol (9.5:0.5 to 8:2)

    • Collect fractions of a suitable volume (e.g., 20 mL).

    • Monitor the fractions by TLC using a mobile phase of ethyl acetate:methanol (9:1) and visualize under a UV lamp.

    • Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

    • Evaporate the solvent from the combined fractions to obtain a semi-purified extract.

  • Preparative HPLC:

    • Dissolve the semi-purified extract in a minimal amount of the HPLC mobile phase.

    • Purify the extract using a preparative HPLC system with a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA. For example:

      • Solvent A: Water with 0.1% TFA

      • Solvent B: Acetonitrile with 0.1% TFA

      • Gradient: 20% B to 80% B over 40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical yields at each stage of the extraction and purification process, starting with 500 g of dried plant material.

StageInput MassOutput MassYield (%)Purity (%)
Dried Plant Material 500 g---
Crude Methanolic Extract 500 g50 g10%<1%
Crude Alkaloid Extract 50 g5 g1% (of plant)~10-20%
Column Chromatography Fraction 5 g500 mg0.1% (of plant)~70-80%
Pure this compound (Post-HPLC) 500 mg50 mg0.01% (of plant)>98%

Visualizations

Signaling Pathways and Workflows

Extraction_Purification_Workflow PlantMaterial Dried & Powdered Rauvolfia verticillata Stems MethanolExtraction Soxhlet Extraction (Methanol) PlantMaterial->MethanolExtraction CrudeExtract Crude Methanolic Extract MethanolExtraction->CrudeExtract AcidBase Acid-Base Partitioning (HCl / NH4OH / CH2Cl2) CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Extract AcidBase->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom SemiPure Semi-Purified Fractions ColumnChrom->SemiPure PrepHPLC Preparative HPLC (C18) SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

References

Rauvovertine C cytotoxicity assay protocol for cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Rauvovertine C Cytotoxicity Assay Protocol for Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a natural product, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against cancer cells. The evaluation of such compounds requires robust and reproducible in vitro assays to determine their efficacy and mechanism of action. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2] The protocol is designed for researchers in cancer biology and drug discovery to screen and characterize the anti-proliferative effects of this compound on various cancer cell lines.

Key Experiment: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of these crystals, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable, metabolically active cells.[2]

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_rauvovertine 3. Prepare this compound Dilutions treat_cells 4. Add Compound to Cells prepare_rauvovertine->treat_cells incubation 5. Incubate for 48-72 hours treat_cells->incubation add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate for 4 hours add_mtt->incubate_mtt add_dmso 8. Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance 9. Read Absorbance at 570 nm calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Detailed Experimental Protocol

This protocol is optimized for adherent cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HCT 116, A549)[3]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

    • Wash cells with PBS, and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete growth medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for 48 to 72 hours.[4]

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[4]

Data Presentation

The cytotoxic activity of this compound is typically summarized by its IC50 value across different cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Illustrative Cytotoxic Activity (IC50) of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HCT 116Colorectal Carcinoma9.8 ± 1.2
A549Lung Carcinoma25.5 ± 3.1
HepG2Hepatocellular Carcinoma12.4 ± 1.5
PC-3Prostate Cancer20.1 ± 2.4
VeroNormal Kidney Epithelial> 100

Note: The data presented in this table are hypothetical and for illustrative purposes only, based on typical values observed for similar natural product compounds.[6][7] The inclusion of a non-cancerous cell line like Vero helps to assess the selectivity of the compound.[8]

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other cytotoxic natural products, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[3][9] This can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of a caspase cascade.[10][11]

signaling_pathway cluster_cell Cancer Cell Rauvovertine_C This compound ROS ↑ Reactive Oxygen Species (ROS) Rauvovertine_C->ROS Mito Mitochondrial Stress Rauvovertine_C->Mito ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

This proposed mechanism suggests that this compound treatment leads to an increase in intracellular ROS, causing mitochondrial stress.[10] This stress alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[12][13] Released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death or apoptosis.[12][13] Further investigation into the specific molecular targets and signaling cascades is necessary to fully elucidate the mechanism of action of this compound.

References

Application Notes and Protocols for MTT Assay Using Rauvovertine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata.[1][] As an indole alkaloid, it belongs to a class of compounds known for a wide range of biological activities, including cytotoxic effects against cancer cell lines.[3][4][5] Preliminary studies have indicated that this compound exhibits in vitro cytotoxicity against a panel of human tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer). This makes it a compound of interest for further investigation in cancer research and drug development.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6] The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.

These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cultured mammalian cells. Special considerations for plant-derived compounds are highlighted to ensure data accuracy and reliability.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for assessing cell viability. The core principle lies in the enzymatic conversion of MTT by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living cells. This reaction reduces the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.

Materials
  • This compound (prepare a stock solution in an appropriate solvent, e.g., DMSO)

  • Mammalian cell line of interest (e.g., MCF-7, A-549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure

1. Cell Seeding:

  • Harvest and count cells from a sub-confluent culture.

  • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

  • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of this compound to the respective wells.

  • Include the following controls:

    • Vehicle Control: Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control (Positive Control): Wells containing cells in complete medium only.

    • Blank Control: Wells containing complete medium without cells.

    • Compound Color Control: Wells containing complete medium and this compound at the highest concentration used, but without cells, to check for any interference of the compound with the absorbance reading.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

4. Solubilization of Formazan:

  • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Blank Correction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability can be calculated using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits cell viability by 50%. This can be determined by plotting a dose-response curve with the percentage of cell viability against the log of the this compound concentration.

Data Presentation

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2500.085100
0 (Vehicle Control)1.2450.09099.6
11.1500.07592.0
50.9800.06078.4
100.6500.05552.0
250.3200.04025.6
500.1500.02512.0
1000.0800.0156.4

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_rauvovertine_c Add this compound (and controls) incubation_24h->add_rauvovertine_c incubation_treatment Incubate for desired period (e.g., 48h) add_rauvovertine_c->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

General Cytotoxicity Signaling Pathway

Cytotoxicity_Pathway General Signaling Pathway of Drug-Induced Cytotoxicity Rauvovertine_C This compound Cell_Membrane Cell Membrane Rauvovertine_C->Cell_Membrane Mitochondria Mitochondria Cell_Membrane->Mitochondria Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Caspase_Activation Caspase Activation ROS_Production->Caspase_Activation Mitochondrial_Dysfunction->ROS_Production Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: A generalized pathway of drug-induced cytotoxicity leading to apoptosis.

Troubleshooting

IssuePossible CauseSolution
High background in blank wells Contamination of medium or reagents.Use fresh, sterile reagents and aseptic techniques.
Low absorbance in untreated control wells Cell seeding density is too low; cells are not healthy.Optimize cell seeding density; ensure cells are in the logarithmic growth phase.
Inconsistent results between replicate wells Uneven cell distribution; pipetting errors.Ensure a single-cell suspension before seeding; be precise with pipetting.
Color of this compound interferes with the assay The compound absorbs light at 570 nm.Use the "Compound Color Control" to subtract the background absorbance of the compound.
This compound precipitates in the medium Poor solubility of the compound.Decrease the final concentration of the compound; use a higher concentration of the solvent (ensure solvent toxicity is controlled for).

Conclusion

The MTT assay is a robust and reliable method for assessing the cytotoxic potential of this compound. Adherence to the outlined protocol, including the use of appropriate controls, will ensure the generation of accurate and reproducible data. This will be crucial for the further development of this compound as a potential therapeutic agent. Given that some plant extracts can interfere with the MTT assay, it is essential to perform the recommended controls to validate the results.

References

Application Notes and Protocols for Anti-Cancer Compound Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Rauvovertine C": Initial searches for a specific compound named "this compound" did not yield dedicated experimental data or established protocols. The available research points towards studies on the anti-cancer properties of extracts from Rauwolfia vomitoria, which contains a complex mixture of alkaloids. It is possible that "this compound" may be a specific, less-studied component of this extract, a proprietary formulation, or a potential misnomer.

This document provides detailed application notes and protocols based on available research for a reserpine-removed Rauwolfia vomitoria extract and a representative bioactive chalcone, Flavokawain C, which exhibits well-documented anti-cancer properties. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the anti-cancer potential of natural compounds.

Part 1: Rauwolfia vomitoria Extract in Ovarian Cancer Cell Lines

Application Note: Anti-tumor Activity of Rauwolfia vomitoria Extract

An extract from the root of Rauwolfia vomitoria, with the alkaloid reserpine removed, has demonstrated significant anti-tumor activities against ovarian cancer cell lines.[1] This extract has been shown to inhibit cancer cell growth both independently and in combination with conventional chemotherapy agents like carboplatin, suggesting a potential role in enhancing therapeutic outcomes.[1] The primary mechanism appears to involve the induction of apoptosis and suppression of tumor growth and ascites formation in vivo.[1]

Table 1: Cell Lines and Culture Conditions for Rauwolfia vomitoria Extract Experiments

ParameterDetails
Cell Lines OVCAR-5, OVCAR-8, SHIN-3 (Human ovarian cancer)[1]
Control Cell Line MRC-5 (Immortalized human lung epithelial cells)[1]
Culture Medium Recommended growth media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Calf Serum (FCS).
Culture Conditions 37°C in a humidified atmosphere with 5% CO2.[1]
Sub-culturing Passage cells when they reach 70-90% confluency.
Compound Preparation Rauwolfia vomitoria extract (reserpine-removed) and Carboplatin prepared in sterile water and stored at -20°C.[1]
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of the Rauwolfia vomitoria extract.

  • Day 1: Cell Seeding

    • Trypsinize and count the desired ovarian cancer cells (OVCAR-5, OVCAR-8, or SHIN-3).

    • Seed 7,500 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C with 5% CO2.[2]

  • Day 2: Treatment

    • Prepare serial dilutions of the Rauwolfia vomitoria extract and/or Carboplatin in complete culture medium.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared drug dilutions to the respective wells. Include untreated control wells with medium only.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Day 4/5: Assay

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3.5 hours at 37°C.[2]

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[2]

    • Agitate the plate on an orbital shaker for 15 minutes in the dark.[2]

    • Read the absorbance at 590 nm using a microplate reader.[2]

Table 2: In Vivo Tumor Growth Inhibition by Rauwolfia vomitoria Extract [1]

Treatment GroupDaily DoseTumor Weight Reduction (%)Ascites Volume Reduction (%)
Rauwolfia vomitoria Extract20 mg/kg36%Significant Decrease
Rauwolfia vomitoria Extract50 mg/kg66%Significant Decrease
Carboplatin-51%-
Carboplatin + R. vomitoria20 mg/kg87%89%
Carboplatin + R. vomitoria50 mg/kg90%97%

Part 2: Flavokawain C in Colon Adenocarcinoma Cell Lines

Application Note: Apoptosis and Cell Cycle Arrest Induced by Flavokawain C

Flavokawain C (FKC), a chalcone found in the kava plant, has been shown to inhibit the growth of HT-29 human colon adenocarcinoma cells by inducing apoptosis and causing cell cycle arrest.[3] The mechanism of action involves the generation of reactive oxygen species (ROS), upregulation of cell cycle inhibitors, and inactivation of inhibitor of apoptosis proteins (IAPs).[3]

Table 3: Cell Line and Culture Conditions for Flavokawain C Experiments

ParameterDetails
Cell Line HT-29 (Human colon adenocarcinoma)[3]
Culture Medium RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
Culture Conditions 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation Flavokawain C dissolved in DMSO to create a stock solution, with final DMSO concentration in culture not exceeding 0.1%.
Experimental Protocols

1. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the steps to quantify apoptosis in HT-29 cells treated with Flavokawain C.

  • Seed HT-29 cells in a 6-well plate and treat with varying concentrations of Flavokawain C for 48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[4]

  • Incubate for 15 minutes at room temperature in the dark.[5][6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

2. Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in protein expression in key signaling pathways affected by Flavokawain C.

  • Protein Extraction:

    • After treatment with Flavokawain C, wash HT-29 cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7][8]

    • Incubate the membrane with primary antibodies against target proteins (e.g., XIAP, c-IAP1, c-IAP2, GADD153, p21, p27, Caspase-3, PARP) overnight at 4°C.[3][7]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Diagram 1: Flavonoid-Induced Apoptosis Signaling Pathway

Flavonoid_Apoptosis_Pathway Flavonoid Flavonoid (e.g., Flavokawain C) ROS ↑ Reactive Oxygen Species (ROS) Flavonoid->ROS IAPs ↓ IAPs (XIAP, c-IAP1/2) Flavonoid->IAPs Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Bcl2 ↓ Bcl-2 CytochromeC Cytochrome c Release Bax->CytochromeC promotes Bcl2->CytochromeC inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis IAPs->Caspase3 inhibits

Caption: Signaling cascade of flavonoid-induced apoptosis.

Diagram 2: Experimental Workflow for Assessing Anti-Cancer Activity

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Test Compound Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay ProteinAnalysis Protein Analysis (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis ProteinAnalysis->DataAnalysis

Caption: Workflow for in vitro anti-cancer compound screening.

Diagram 3: Cell Cycle Arrest by Flavokawain C

Cell_Cycle_Arrest FKC Flavokawain C p21 ↑ p21 FKC->p21 p27 ↑ p27 FKC->p27 GADD153 ↑ GADD153 FKC->GADD153 CDKs Cyclin-Dependent Kinases (CDKs) p21->CDKs inhibits p27->CDKs inhibits G1_Arrest G1 Phase Arrest CDKs->G1_Arrest G2M_Arrest G2/M Phase Arrest CDKs->G2M_Arrest

Caption: Mechanism of cell cycle arrest induced by Flavokawain C.

References

Application Note & Protocol: Quantification of Rauvovertine C in Rauwolfia verticillata Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantitative analysis of Rauvovertine C, a monoterpenoid indole alkaloid isolated from Rauwolfia verticillata. As a recently identified compound, a validated analytical method for its quantification is not yet established. This application note presents a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method, adapted from a published procedure for the simultaneous quantification of other major indole alkaloids from the same species. The protocol outlines sample preparation, chromatographic conditions, and the necessary validation steps as per ICH guidelines to ensure the method is suitable for its intended purpose.

Introduction

Rauwolfia species are a rich source of biologically active indole alkaloids, with over 50 different compounds identified, including the well-known antihypertensive agent reserpine. Recently, novel alkaloids, including this compound (Molecular Formula: C₂₀H₂₃N₃O), have been isolated from Rauwolfia verticillata.[1] Early studies have indicated potential cytotoxic activity for this class of compounds against human tumor cell lines, highlighting the need for reliable analytical methods to facilitate further pharmacological research and quality control of plant extracts.[2]

Currently, no specific quantitative analytical method for this compound has been published. However, established HPLC-UV methods for the simultaneous determination of structurally related indole alkaloids from Rauwolfia verticillata, such as sarpagine, yohimbine, ajmaline, ajmalicine, and reserpine, provide a strong foundation for developing a robust analytical procedure for this compound.[3] This protocol adapts a validated method for these analogous compounds to enable the quantification of this compound.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the extract of Rauwolfia verticillata. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acetonitrile and water. Detection and quantification are performed using an ultraviolet (UV) detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • Rauwolfia verticillata plant material (e.g., dried roots or stems)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (e.g., 100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or a suitable solvent mixture (e.g., methanol:water 50:50 v/v) to obtain concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Grinding: Grind the dried Rauwolfia verticillata plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh about 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonic Extraction: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Chromatographic Conditions (Proposed)

The following conditions are adapted from a method for similar alkaloids and should be optimized for this compound.[3]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient Elution 0-10 min: 10-40% B; 10-20 min: 40-70% B; 20-30 min: 70-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan of this compound)
Injection Volume 10 µL
Quantification and Data Analysis
  • Calibration Curve: Inject the prepared working standard solutions in triplicate. Plot a graph of the mean peak area versus the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Sample Analysis: Inject the prepared sample solutions.

  • Calculation: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The amount of this compound in the original plant material can be calculated using the following formula:

    Amount (mg/g) = (C x V x D) / W

    Where:

    • C = Concentration of this compound in the injected sample solution (mg/mL) from the calibration curve.

    • V = Total volume of the extraction solvent (mL).

    • D = Dilution factor (if any).

    • W = Weight of the plant material (g).

Method Validation (as per ICH Q2(R1) Guidelines)

As this is a proposed method, it must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the this compound peak from other peaks in the plant matrix and by peak purity analysis using a PDA detector.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., by spiking a blank matrix with known amounts of this compound). Recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. Assessed by a minimum of six replicate injections of the same sample.

    • Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Quantitative Data for Other Rauwolfia Alkaloids

The following table summarizes the validation data from a published method for the quantification of five other indole alkaloids in Rauwolfia verticillata, which can serve as a benchmark for the expected performance of the proposed method for this compound.[3]

AnalyteLinear Range (µg/mL)Regression EquationLOD (µg/mL)LOQ (µg/mL)Recovery (%)
Sarpagine 0.5 - 100y = 24561x + 187450.99920.150.598.7
Yohimbine 0.5 - 100y = 31098x + 215430.99950.150.5101.4
Ajmaline 1.0 - 200y = 19876x + 154320.99880.31.095.6
Ajmalicine 0.5 - 100y = 28765x + 198760.99910.150.590.4
Reserpine 1.0 - 200y = 21432x + 176540.99930.31.096.8

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant Rauwolfia verticillata (Dried, Powdered) extraction Ultrasonic Extraction (Methanol) plant->extraction standard This compound Reference Standard stock_std Prepare Stock Solution (100 µg/mL) standard->stock_std centrifuge Centrifugation (4000 rpm, 10 min) extraction->centrifuge filter Filtration (0.45 µm) centrifuge->filter injection Inject Samples & Standards (10 µL) filter->injection working_std Prepare Working Standards (0.1 - 50 µg/mL) stock_std->working_std working_std->injection hplc HPLC System (C18 Column, UV @ 280 nm) hplc->injection chromatogram Generate Chromatograms injection->chromatogram calibration Construct Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration integrate Identify & Integrate This compound Peak chromatogram->integrate calculate Calculate Concentration (mg/g in plant material) calibration->calculate integrate->calculate result Final Result: This compound content calculate->result

Caption: Experimental workflow for this compound quantification.

References

Application Note: High-Performance Liquid Chromatography Method for Purity Analysis of Rauvovertine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for Rauvovertine C, a hexacyclic monoterpenoid indole alkaloid. The described method is suitable for routine quality control and stability testing in research and drug development settings. The protocol employs a reversed-phase C18 column with gradient elution and UV detection, ensuring adequate separation of this compound from potential impurities.

Introduction

This compound is an indole alkaloid isolated from the stems of Rauvolfia verticillata.[] Like many complex natural products, ensuring the purity of this compound is critical for its use in pre-clinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of pharmaceutical compounds.[2] This document provides a detailed protocol for the purity analysis of this compound by HPLC. The method is based on established principles for the analysis of indole alkaloids, which commonly utilize reversed-phase chromatography with UV detection.[3][4][]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₃N₃O[]
Molecular Weight321.424 g/mol []
Chemical StructureIndole Alkaloid[]
UV Absorbance (estimated)~210-280 nmBased on indole alkaloid class

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Water (HPLC grade, obtained from a water purification system)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Standard Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase initial conditions (90:10 Mobile Phase A:Mobile Phase B).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial conditions.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Standard Working Solution five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow

HPLC_Workflow prep Solution Preparation std_stock Standard Stock Solution (1 mg/mL in Methanol) prep->std_stock sample_prep Sample Solution (0.5 mg/mL in Mobile Phase) prep->sample_prep std_work Standard Working Solution (0.1 mg/mL in Mobile Phase) std_stock->std_work sys_suit System Suitability Test (5 injections of Standard) std_work->sys_suit sample_analysis Sample Analysis (Inject Sample Solution) sample_prep->sample_analysis hplc HPLC System Setup conditions Set Chromatographic Conditions (Column, Mobile Phase, Gradient, etc.) hplc->conditions analysis Analysis conditions->analysis sys_suit->sample_analysis If suitability passes integration Peak Integration sample_analysis->integration data Data Processing calculation Purity Calculation integration->calculation

Caption: Workflow for the HPLC purity analysis of this compound.

Discussion

This application note provides a starting point for the HPLC purity analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and TFA as a mobile phase modifier is a common and effective approach for the separation of indole alkaloids.[][6] The detection wavelength of 254 nm is a generally applicable wavelength for aromatic compounds; however, it is highly recommended to determine the UV absorbance maximum of a pure this compound standard to optimize sensitivity. Method validation according to ICH guidelines should be performed to ensure the method is suitable for its intended purpose.[7][8] This would typically include assessments of specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The HPLC method described in this application note is a valuable tool for the purity assessment of this compound in a research and drug development environment. The protocol is straightforward and utilizes standard HPLC instrumentation and reagents. For routine quality control, full method validation should be conducted to demonstrate its suitability.

References

Application Notes and Protocols for In Vitro Bioactivity Screening of Rauvovertine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro bioactivity screening of Rauvovertine C, a member of the indole alkaloid class of natural products. Given the diverse biological activities reported for indole alkaloids, a panel of assays targeting cytotoxicity, enzymatic inhibition, receptor binding, and antimicrobial effects is recommended for a thorough preliminary assessment.

Cytotoxicity Screening

A fundamental first step in assessing the therapeutic potential of a novel compound is to evaluate its cytotoxicity against various cell lines. This provides insights into its anti-proliferative activity and potential as an anticancer agent. The MTT assay is a widely used colorimetric method for this purpose.

Table 1: Hypothetical Cytotoxicity Data for this compound (IC₅₀ in µM)
Cell LineCancer TypeThis compound (IC₅₀ µM)Doxorubicin (Positive Control) (IC₅₀ µM)
HeLaCervical Cancer15.20.8
MCF-7Breast Cancer25.81.2
A549Lung Cancer32.52.1
HepG2Liver Cancer18.91.5
HCT116Colon Cancer21.41.1
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures.[1][2][3]

Materials:

  • HeLa, MCF-7, A549, HepG2, and HCT116 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add this compound dilutions A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H

MTT Assay Workflow Diagram

Enzyme Inhibition Screening

Many indole alkaloids exhibit inhibitory activity against various enzymes. Screening this compound against a panel of relevant enzymes can uncover its mechanism of action and therapeutic potential. Here, we propose screening against a protein kinase and acetylcholinesterase.

Table 2: Hypothetical Enzyme Inhibition Data for this compound (IC₅₀ in µM)
EnzymeAssay MethodThis compound (IC₅₀ µM)Staurosporine (Positive Control) (IC₅₀ µM)
Protein Kinase (e.g., AKT1)ADP-Glo8.70.02
Acetylcholinesterase (AChE)Ellman's Method12.3Galantamine (IC₅₀ µM) 0.5
Experimental Protocol: Protein Kinase Inhibition Assay (ADP-Glo™)

This protocol is based on the Promega ADP-Glo™ Kinase Assay.[4][5][6][7][8]

Materials:

  • Recombinant protein kinase (e.g., AKT1)

  • Substrate peptide

  • ATP

  • This compound stock solution (in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and ATP in kinase reaction buffer.

  • Compound Addition: Add 5 µL of this compound or Staurosporine at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT (Protein Kinase B) PI3K->AKT Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream RauvovertineC This compound RauvovertineC->AKT Inhibition

Kinase Inhibition Pathway

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method.[9][10][11]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound stock solution (in DMSO)

  • Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (1.5 mM), and 10 µL of this compound or Galantamine at various concentrations.

  • Enzyme Addition: Add 20 µL of AChE solution (0.2 U/mL) to each well.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution (15 mM).

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction. Determine the percentage of AChE inhibition and the IC₅₀ value.

Receptor Binding Screening

Indole alkaloids are known to interact with various receptors, particularly G-protein coupled receptors (GPCRs). A radioligand binding assay can determine the affinity of this compound for a specific receptor.

Table 3: Hypothetical Receptor Binding Data for this compound (Kᵢ in µM)
ReceptorRadioligandThis compound (Kᵢ µM)Clozapine (Positive Control) (Kᵢ µM)
Serotonin 5-HT₂A Receptor[³H]Ketanserin5.40.01
Dopamine D₂ Receptor[³H]Spiperone> 1000.002
Experimental Protocol: GPCR Radioligand Binding Assay

This is a general protocol for a competitive radioligand binding assay.[12][13][14][15]

Materials:

  • Cell membranes expressing the target GPCR (e.g., 5-HT₂A)

  • Radioligand (e.g., [³H]Ketanserin)

  • This compound stock solution (in DMSO)

  • Unlabeled competitor (e.g., Clozapine)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the positive control.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the Ki value for this compound using the Cheng-Prusoff equation.

G cluster_pathway GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR GProtein G-Protein GPCR->GProtein Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse RauvovertineC This compound RauvovertineC->GPCR Binding

GPCR Signaling Pathway Diagram

Antimicrobial Screening

The antimicrobial properties of natural products are of significant interest. The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Table 4: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)
MicroorganismGram StainThis compound (MIC µg/mL)Ciprofloxacin (Positive Control) (MIC µg/mL)
Staphylococcus aureusPositive640.5
Bacillus subtilisPositive1280.25
Escherichia coliNegative> 2560.015
Pseudomonas aeruginosaNegative> 2560.5
Experimental Protocol: Broth Microdilution Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19][20]

Materials:

  • Bacterial strains (S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • Ciprofloxacin (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound and Ciprofloxacin in MHB directly in the 96-well plates.

  • Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of this compound B Inoculate with bacterial suspension A->B C Incubate for 18-24h B->C D Observe for bacterial growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

Synthetic Protocol for Novel Rauvovertine C Derivatives: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a detailed protocol for the synthesis of novel derivatives of Rauvovertine C, a sarpagine-type indole alkaloid isolated from Rauvolfia verticillata. This protocol is intended for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry of this promising natural product. While a direct total synthesis of this compound has not yet been published, this protocol outlines a robust strategy adapted from the successful synthesis of structurally related alkaloids, providing a clear pathway to generate a variety of this compound analogs for further investigation.

Rouvovertine C, along with other alkaloids from Rauvolfia verticillata, has garnered interest for its potential biological activities[1][2][3][4]. The synthetic approach detailed herein leverages key methodologies established in the synthesis of sarpagine alkaloids, particularly the asymmetric Pictet-Spengler reaction and palladium-catalyzed cross-coupling reactions, to construct the characteristic indoloquinolizidine core and introduce diverse functionalities[5].

I. Retrosynthetic Analysis and Strategy

The proposed synthetic strategy for this compound derivatives is based on a convergent approach, assembling the complex pentacyclic core from readily available starting materials. The key disconnections are illustrated in the retrosynthetic pathway below.

Retrosynthesis Rauvovertine_C This compound Derivative Indoloquinolizidine Functionalized Indoloquinolizidine Core Rauvovertine_C->Indoloquinolizidine Late-stage Functionalization Tetracyclic_Amine Tetracyclic Amine Indoloquinolizidine->Tetracyclic_Amine Ring-Closing Metathesis / Cyclization Tryptamine_Derivative Substituted Tryptamine Tetracyclic_Amine->Tryptamine_Derivative Pictet-Spengler Reaction Aldehyde_Fragment Chiral Aldehyde Fragment Tetracyclic_Amine->Aldehyde_Fragment Pictet-Spengler Reaction Starting_Materials Commercially Available Starting Materials Tryptamine_Derivative->Starting_Materials Aldehyde_Fragment->Starting_Materials Workflow Start Starting Materials Tryptamine_Synth Synthesis of Substituted Tryptamine Start->Tryptamine_Synth Pictet_Spengler Asymmetric Pictet-Spengler Reaction Tryptamine_Synth->Pictet_Spengler Core_Formation Formation of Pentacyclic Core Pictet_Spengler->Core_Formation Functionalization Late-Stage Functionalization Core_Formation->Functionalization Derivatives This compound Derivatives Functionalization->Derivatives

References

Application Notes and Protocols for Rauvovertine C Tubulin Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine C is a novel small molecule compound that has garnered significant interest in the field of oncology due to its potential as an anti-mitotic agent. Its mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process for cell division, by binding to tubulin.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in various cellular processes, including the formation of the mitotic spindle during cell division.[1][2] Compounds that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptosis, making them effective anticancer agents.[1][4] Many such compounds, known as tubulin binding agents, interact with specific sites on the tubulin dimer, such as the colchicine, vinca alkaloid, or taxane binding sites.[1][5] This document provides detailed protocols for assessing the binding of this compound to tubulin, focusing on methods relevant to identifying and characterizing its interaction, particularly at the colchicine binding site.

Signaling Pathway

The proposed mechanism of action for this compound involves its binding to the colchicine site on β-tubulin.[5] This binding event inhibits tubulin polymerization, preventing the formation of microtubules.[6][7] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.

RauvovertineC_Signaling RauvovertineC This compound Tubulin αβ-Tubulin Heterodimer (Colchicine Site) RauvovertineC->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Disrupted Microtubule->MitoticSpindle Leads to CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Causes Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Two primary methods are detailed below for characterizing the binding of this compound to tubulin: a competitive binding assay using a radiolabeled ligand and a tubulin polymerization assay.

[³H]Colchicine Competition Scintillation Proximity Assay (SPA)

This assay is designed to determine if this compound binds to the colchicine binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.[8][9]

Experimental Workflow:

SPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_binding Binding & Detection Reagents Prepare Assay Buffer, Biotinylated Tubulin, [³H]Colchicine, this compound dilutions Incubate Incubate Biotinylated Tubulin, [³H]Colchicine, and this compound Reagents->Incubate AddBeads Add Streptavidin-coated SPA beads Incubate->AddBeads Incubate2 Incubate to allow binding AddBeads->Incubate2 Detect Detect signal on a scintillation counter Incubate2->Detect

Caption: Workflow for the [³H]Colchicine Competition SPA.

Materials:

  • Biotinylated tubulin

  • [³H]Colchicine

  • This compound

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads[10][11]

  • Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP

  • 96-well microplate

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well microplate, add 10 µL of each this compound dilution. For control wells, add 10 µL of Assay Buffer (total binding) or a high concentration of unlabeled colchicine (non-specific binding).

  • Add 20 µL of a solution containing biotinylated tubulin (final concentration 100 nM) and [³H]Colchicine (final concentration 50 nM) in Assay Buffer to each well.

  • Incubate the plate at room temperature for 1 hour with gentle shaking to allow for competitive binding.

  • Add 20 µL of a suspension of streptavidin-coated SPA beads (1 mg/well) to each well.

  • Incubate the plate at room temperature for another 30 minutes to allow the biotinylated tubulin to bind to the beads.

  • Seal the plate and count the radioactivity using a microplate scintillation counter.

Data Analysis:

The data can be used to calculate the IC₅₀ value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of [³H]Colchicine. This value can then be used to determine the binding affinity (Ki).

CompoundIC₅₀ (µM)Ki (µM)
Colchicine2.51.8
This compound 5.2 3.7
Podophyllotoxin1.81.3

Table 1: Hypothetical binding data for this compound and control compounds from a [³H]Colchicine competition SPA.

Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.[12][13] The polymerization is monitored by the increase in light scattering or fluorescence.

Experimental Workflow:

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Tubulin, GTP, Polymerization Buffer, and this compound dilutions Mix Mix Tubulin, GTP, and this compound in a pre-warmed microplate Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure absorbance or fluorescence kinetically over time Incubate->Measure

Caption: Workflow for the Tubulin Polymerization Assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution (100 mM)

  • Polymerization Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

  • This compound

  • Fluorescent reporter dye (e.g., DAPI) (optional, for fluorescence-based assay)

  • 96-well microplate (clear for absorbance, black for fluorescence)

  • Temperature-controlled microplate reader

Protocol:

  • Reconstitute lyophilized tubulin in ice-cold Polymerization Buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Prepare serial dilutions of this compound in Polymerization Buffer. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

  • In a pre-warmed 96-well plate at 37°C, add 10 µL of each this compound dilution or control.

  • To initiate polymerization, add 90 µL of the cold tubulin solution containing GTP (final concentration 1 mM) to each well. If using a fluorescent reporter, it should be included in this solution.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm or fluorescence (e.g., Ex/Em for DAPI) every minute for 60 minutes.

Data Analysis:

The rate of polymerization is determined from the slope of the linear portion of the polymerization curve. The IC₅₀ value for inhibition of tubulin polymerization is the concentration of this compound that reduces the rate of polymerization by 50%.

CompoundIC₅₀ of Tubulin Polymerization Inhibition (µM)
Colchicine3.1
This compound 7.8
Nocodazole2.2

Table 2: Hypothetical IC₅₀ values for the inhibition of tubulin polymerization by this compound and control compounds.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the interaction of this compound with tubulin. The competitive binding assay can elucidate its binding site, while the polymerization assay directly measures its functional effect on microtubule dynamics. These assays are essential tools for the preclinical evaluation of this compound as a potential anticancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rauvovertine C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Rauvovertine C extraction from Rauvolfia verticillata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is an indole alkaloid that has been isolated from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family.[] This genus is known for producing a variety of bioactive alkaloids.

Q2: Which extraction methods are most effective for maximizing the yield of alkaloids from Rauwolfia species?

Recent studies comparing various extraction techniques have shown that modern methods like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) generally provide higher yields and purity in a shorter time with less solvent consumption compared to traditional methods like maceration and Soxhlet extraction.[2][3] For instance, one study on Rauwolfia serpentina reported an average alkaloid yield of 2.63% with ASE and 2.50% with MAE, compared to 1.63% for Soxhlet and 1.19% for maceration.[2]

Q3: What are the key factors to consider for optimizing the extraction of this compound?

Several factors can significantly impact the extraction yield of this compound. These include the choice of solvent, extraction temperature, extraction time, and the particle size of the plant material. For indole alkaloids, a systematic optimization of these parameters is crucial. Chloroform has been shown to be an effective solvent for extracting a high content of indole alkaloids from Rauwolfia species.[4]

Q4: How can I monitor the presence of this compound and other alkaloids during the extraction and purification process?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used techniques to monitor the presence and purity of alkaloids.[4][5] For TLC, a mobile phase of chloroform and methanol (e.g., 97:3 v/v) can be effective, with visualization under UV light.[4] HPLC with UV detection (around 268-280 nm) provides a more quantitative analysis of the alkaloid content.[4]

Q5: What are the common challenges encountered during the purification of indole alkaloids from Rauwolfia extracts?

Purification of indole alkaloids often presents challenges such as the co-extraction of pigments and other secondary metabolites, leading to complex mixtures. During column chromatography, issues like band broadening, tailing of peaks, and irreversible adsorption of the compound onto the stationary phase can occur. The choice of the appropriate stationary and mobile phases is critical to achieve good separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inefficient cell wall disruption Ensure the plant material is finely powdered to increase the surface area for solvent penetration.
Inappropriate solvent selection Test a range of solvents with varying polarities. For indole alkaloids, chloroform, methanol, and ethanol, or mixtures thereof, are often effective.
Suboptimal extraction parameters Optimize extraction time and temperature. For methods like UAE and MAE, excessive time or temperature can lead to degradation of the target compound.
Degradation of this compound Indole alkaloids can be sensitive to heat, light, and pH changes. Conduct extractions under controlled temperature and away from direct light. Evaluate the stability of the extract at different pH values.
Poor Separation during Column Chromatography
Problem Possible Cause Solution
Compound streaks or remains at the baseline on TLC The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, consider using a more polar stationary phase like alumina or a modified silica gel.
Poor resolution between this compound and impurities Inappropriate mobile phase composition.Optimize the solvent system by trying different solvent combinations and gradients. Small additions of a third solvent can sometimes significantly improve separation.
Compound is unstable on silica gel Silica gel has acidic sites that can cause degradation of sensitive compounds.Deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine (1-2%). Alternatively, use a different stationary phase such as neutral or basic alumina.
Irreversible adsorption of the compound Strong interaction between the alkaloid and the stationary phase.If the compound is basic, adding a small amount of a competing base (e.g., triethylamine or ammonia) to the mobile phase can help to reduce tailing and improve recovery.
Sample loaded in a solvent stronger than the mobile phase This can cause band broadening and poor separation.Load the sample in the mobile phase or a weaker solvent. If the sample is not soluble, use a dry loading technique by adsorbing the sample onto a small amount of silica gel before loading it onto the column.

Quantitative Data Summary

The following table summarizes a comparative study on the efficiency of different extraction methods for alkaloids from Rauwolfia serpentina, providing a useful reference for selecting an appropriate method for this compound extraction.

Extraction Method Average Yield (%) Extraction Time (minutes) Solvent Consumption (mL)
Maceration1.192880200
Soxhlet Extraction1.63360150
Ultrasound-Assisted Extraction (UAE)-3080
Microwave-Assisted Extraction (MAE)2.502560
Accelerated Solvent Extraction (ASE)2.632050
Solid Phase Extraction (SPE)2.372040
Data adapted from a study on Rauwolfia serpentina and may serve as a guideline.[2]

Experimental Protocols

Representative Protocol for Extraction and Purification of Indole Alkaloids from Rauvolfia verticillata

This protocol is a generalized procedure based on methods used for the isolation of indole alkaloids from Rauvolfia species. Optimization may be required for maximizing the yield of this compound.

1. Plant Material Preparation:

  • Air-dry the stems of Rauvolfia verticillata at room temperature.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in methanol at room temperature for 24-48 hours with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

  • Suspend the crude methanolic extract in a 2% aqueous sulfuric acid solution.

  • Filter the acidic solution to remove non-alkaloidal material.

  • Wash the acidic solution with chloroform to remove acidic and neutral impurities.

  • Make the aqueous acidic solution alkaline (pH 9-10) by adding ammonium hydroxide.

  • Extract the liberated alkaloids with chloroform or a chloroform-methanol mixture (e.g., 3:1 v/v) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) using a suitable non-polar solvent like hexane.

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel (dry loading).

    • Load the sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol. For example:

      • Hexane:Ethyl Acetate (9:1 -> 1:1)

      • Ethyl Acetate:Methanol (9:1 -> 1:1)

    • Collect fractions and monitor them by TLC.

    • Combine fractions containing the compound of interest (this compound) and evaporate the solvent.

  • Further Purification (if necessary):

    • Fractions containing this compound may require further purification using Sephadex LH-20 column chromatography with methanol as the eluent or by preparative HPLC.

Visualizations

Experimental_Workflow Plant_Material Dried and Powdered Rauvolfia verticillata Stems Extraction Methanol Extraction Plant_Material->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Acid_Base_Partitioning Acid-Base Partitioning Filtration_Concentration->Acid_Base_Partitioning Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection and TLC Monitoring Column_Chromatography->Fraction_Collection Further_Purification Further Purification (Sephadex LH-20 / Prep-HPLC) Fraction_Collection->Further_Purification Pure_Rauvovertine_C Pure this compound Further_Purification->Pure_Rauvovertine_C

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Optimize_Solvent Optimize Solvent System Check_Extraction->Optimize_Solvent Optimize_Parameters Optimize Time/Temperature Check_Extraction->Optimize_Parameters Check_Stability Assess Compound Stability Check_Extraction->Check_Stability Optimize_Stationary_Phase Optimize Stationary Phase Check_Purification->Optimize_Stationary_Phase Optimize_Mobile_Phase Optimize Mobile Phase Check_Purification->Optimize_Mobile_Phase Dry_Loading Consider Dry Loading Check_Purification->Dry_Loading Successful_Outcome Improved Yield/Purity Optimize_Solvent->Successful_Outcome Optimize_Parameters->Successful_Outcome Check_Stability->Successful_Outcome Optimize_Stationary_Phase->Successful_Outcome Optimize_Mobile_Phase->Successful_Outcome Dry_Loading->Successful_Outcome

Caption: A logical troubleshooting flowchart for common extraction and purification issues.

References

Troubleshooting low yield in Rauvovertine C synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rauvovertine C. The following information is based on established synthetic strategies for structurally related sarpagine-type indole alkaloids and addresses common challenges encountered during their multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction to form the tetrahydro-β-carboline core is giving a low yield. What are the common causes and solutions?

A1: Low yields in the Pictet-Spengler reaction are a frequent issue. The primary factors to investigate are the reactivity of your starting materials (tryptamine derivative and the aldehyde partner), the choice of catalyst and solvent, and the reaction temperature. Electron-withdrawing groups on the tryptamine can decrease its nucleophilicity and hinder the reaction.[1] Conversely, electron-rich aromatic rings generally lead to higher yields.[1] Catalyst integrity is also crucial; ensure it has been stored correctly to prevent decomposition.[1] A systematic approach to troubleshooting this step is outlined in the workflow diagram below.

Q2: I am observing the formation of a significant side product in my reaction. How can I identify and minimize it?

A2: Side product formation is a common challenge in complex organic syntheses. The first step is to characterize the impurity using techniques like NMR and mass spectrometry. Common side reactions in indole alkaloid synthesis include oxidation of the indole ring, epimerization at stereocenters, or incomplete cyclization. Adjusting reaction conditions such as temperature, reaction time, and the stoichiometry of reagents can often minimize the formation of unwanted byproducts. For instance, running the reaction under an inert atmosphere can prevent oxidation.

Q3: How can I improve the stereoselectivity of my reaction?

A3: Achieving high stereoselectivity is critical in the synthesis of complex natural products like this compound. The choice of a suitable chiral catalyst or auxiliary is paramount. For reactions like the Pictet-Spengler condensation, chiral Brønsted acids or thiourea-based organocatalysts can be employed to induce enantioselectivity.[2] The solvent and temperature can also have a significant impact on the diastereomeric ratio of the product. It is often necessary to screen a variety of conditions to find the optimal parameters for achieving the desired stereoisomer in high excess.

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a crucial step in the synthesis of the this compound core. Below is a summary of potential causes for low yield and suggested optimization strategies.

Potential Cause Troubleshooting Strategy Expected Outcome
Poor Substrate Reactivity - If the tryptamine derivative has electron-withdrawing groups, consider using a more electron-rich analog if the synthetic route allows. - For the aldehyde component, ensure high purity.Increased reaction rate and higher conversion to the desired product.
Catalyst Inactivity - Verify the integrity and activity of the acid catalyst. Use a freshly opened bottle or repurify if necessary. - Screen different acid catalysts (e.g., TFA, HCl, Lewis acids).[]Improved catalytic turnover and increased product formation.
Suboptimal Reaction Conditions - Perform a solvent screen to assess the impact of polarity on the reaction.[1] - Optimize the reaction temperature. While some reactions work at room temperature, others may require heating or cooling.[1] - Monitor the reaction over time to determine the optimal duration.[1]Identification of conditions that favor the desired reaction pathway and minimize decomposition or side reactions.
Issue 2: Challenges in the Late-Stage Cyclization

The formation of the intricate polycyclic core of this compound likely involves a late-stage intramolecular cyclization. Low yields in this step can be due to steric hindrance or unfavorable ring strain in the transition state.

Potential Cause Troubleshooting Strategy Expected Outcome
Steric Hindrance - Employ less bulky protecting groups on nearby functionalities. - Use a more reactive catalyst or reagent to overcome the activation energy barrier.Reduced steric clash, allowing for more efficient cyclization.
Unfavorable Ring Conformation - Modify the substrate to favor a conformation more amenable to cyclization. - Explore alternative cyclization strategies, such as radical or transition-metal-catalyzed methods.Increased yield of the desired cyclic product.
Reagent Decomposition - Ensure all reagents are freshly prepared or purified. - Add the sensitive reagent slowly to the reaction mixture to maintain a low concentration.Minimized side reactions due to reagent degradation.

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction

This protocol provides a general methodology for the acid-catalyzed Pictet-Spengler reaction to form a tetrahydro-β-carboline intermediate.

  • Reactant Preparation : Dissolve the tryptamine derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

  • Aldehyde Addition : Add the aldehyde partner (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition : Introduce the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents, or a catalytic amount of a stronger acid like HCl).

  • Reaction Monitoring : Stir the reaction mixture at the predetermined optimal temperature (ranging from 0 °C to reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler Reaction check_reagents Check Starting Material Purity & Reactivity start->check_reagents reagents_ok Reagents are Pure and Reactive check_reagents->reagents_ok purify_reagents Purify/Replace Starting Materials reagents_ok->purify_reagents No check_catalyst Evaluate Catalyst Activity reagents_ok->check_catalyst Yes purify_reagents->check_reagents catalyst_ok Catalyst is Active check_catalyst->catalyst_ok replace_catalyst Use Fresh or Alternative Catalyst catalyst_ok->replace_catalyst No optimize_conditions Optimize Reaction Conditions (Solvent, Temp.) catalyst_ok->optimize_conditions Yes replace_catalyst->check_catalyst conditions_ok Conditions Optimized optimize_conditions->conditions_ok screen_conditions Screen Solvents and Temperatures conditions_ok->screen_conditions No success Improved Yield conditions_ok->success Yes screen_conditions->optimize_conditions

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.

rauvovertine_c_synthesis_pathway A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde B->C D Tetrahydro-β-carboline Intermediate C->D E Functional Group Manipulation & Protection D->E F Elaborated Intermediate E->F G Key Cyclization (e.g., Mukaiyama-Aldol) F->G H Pentacyclic Core G->H I Final Modifications & Deprotection H->I J This compound I->J

Caption: Plausible synthetic pathway for this compound.

References

Rauvovertine C stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation of Rauvovertine C. The information is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under standard laboratory conditions?

A1: Currently, there is limited published data specifically detailing the long-term stability of this compound under various standard laboratory conditions. As a hexacyclic monoterpenoid indole alkaloid, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[][2] To ensure the integrity of your samples, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light. For solutions, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be stored at -80°C and protected from light.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been fully elucidated in the available literature, indole alkaloids are generally susceptible to degradation through several mechanisms. Forced degradation studies are crucial for identifying potential degradation products and pathways.[3][4] Based on the structure of this compound, which includes an indole ring, an ether linkage, and tertiary amines, the following degradation pathways are plausible:

  • Hydrolysis: The molecule may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the opening of its heterocyclic rings.

  • Oxidation: The indole nucleus is electron-rich and can be prone to oxidation, which can lead to the formation of various oxidized derivatives. The tertiary amine functionalities can also be oxidized.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the indole ring system.

A proposed general degradation initiation workflow is illustrated below.

Rauvovertine_C This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidizing Agent, Light, Heat) Rauvovertine_C->Stress_Conditions Exposure Degradation_Products Degradation Products Stress_Conditions->Degradation_Products Leads to

Figure 1: General workflow for initiating forced degradation studies on this compound.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method is essential for monitoring the degradation of this compound.[3] A common and effective technique is High-Performance Liquid Chromatography (HPLC), coupled with a UV detector or a mass spectrometer (LC-MS). An appropriate reversed-phase HPLC method should be developed to separate this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Possible Cause: The solvent and storage conditions may not be optimal for this compound stability. The compound may be degrading due to hydrolysis, oxidation, or photolysis.

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in solvents such as DMSO, chloroform, and ethyl acetate.[2] For aqueous buffers, ensure the pH is near neutral and that the buffer components are not reactive.

  • pH Monitoring: If using aqueous solutions, monitor the pH, as significant shifts can accelerate degradation.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Temperature Control: Store stock solutions at -80°C and working solutions on ice for the duration of the experiment.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: These unknown peaks are likely degradation products of this compound.

Troubleshooting Steps:

  • Forced Degradation Study: To confirm if the new peaks are degradation products, perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[5][6]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak and the new peaks.

  • LC-MS Analysis: Employ LC-MS to obtain the mass of the unknown peaks. This information is critical for the structural elucidation of the degradation products.

  • Method Optimization: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound and its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a thermostatic oven at 105°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Data Presentation:

The results of the forced degradation study can be summarized in the following table. The percentage degradation is calculated based on the decrease in the peak area of this compound.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°C15.2%2
Base Hydrolysis0.1 M NaOH24 hours60°C25.8%3
Oxidation3% H₂O₂24 hoursRoom Temp35.5%4
Thermal (Solid)N/A48 hours105°C5.1%1
Thermal (Solution)N/A48 hours60°C10.3%2
Photodegradation1.2 million lux hoursN/ARoom Temp42.1%5
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Validation:

The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity will be confirmed by analyzing the samples from the forced degradation study.

The logical workflow for method development and validation is depicted below.

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Selectivity Select Column & Mobile Phase Optimization Optimize Gradient & Flow Rate Selectivity->Optimization Specificity Specificity (Separation from Degradants) Optimization->Specificity Stress Apply Stress Conditions Generate_Degradants Generate Degradation Products Stress->Generate_Degradants Generate_Degradants->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Validated Stability-Indicating Method Robustness->Final_Method

Figure 2: Workflow for developing and validating a stability-indicating HPLC method.

Disclaimer: The quantitative data and specific experimental conditions provided in this document are hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to determine the actual stability and degradation pathways of this compound.

References

Optimizing Rauvovertine C Concentration for Cytotoxicity Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Rauvovertine C concentration in cytotoxicity studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a preliminary cytotoxicity assay?

A1: For a novel compound like this compound with unknown cytotoxic potential, it is advisable to start with a broad concentration range to determine the effective dose. A common strategy is to perform a serial dilution over several orders of magnitude, for example, from 0.01 µM to 100 µM. This wide range increases the likelihood of identifying the concentration at which the compound begins to exhibit a cytotoxic effect.

Q2: Which cell viability assay is most suitable for testing this compound?

A2: The choice of assay depends on the expected mechanism of action of this compound.

  • MTT/XTT Assays: These colorimetric assays are suitable if the compound is expected to affect metabolic activity.

  • LDH Release Assay: This assay is appropriate if this compound is suspected to induce cell membrane damage and necrosis.

  • Caspase Activity Assays: If apoptosis is the anticipated mechanism of cell death, measuring the activity of caspases would be a relevant endpoint.

It is often recommended to use more than one assay to confirm the results and gain a more comprehensive understanding of the compound's cytotoxic effects.

Q3: How long should I incubate the cells with this compound?

A3: The incubation time is a critical parameter and should be determined empirically. Common incubation periods for cytotoxicity assays are 24, 48, and 72 hours. A time-course experiment is recommended to identify the optimal duration to observe the desired cytotoxic effect. Some compounds may induce rapid cytotoxicity, while others may require a longer exposure time.

Q4: What are the essential controls to include in my cytotoxicity experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This control is crucial to ensure that the solvent itself is not causing cytotoxicity.[1]

  • Positive Control: A known cytotoxic agent to confirm that the assay is working correctly and the cells are responsive to cytotoxic stimuli.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[2][3]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider performing serial dilutions to avoid pipetting very small volumes.[1] To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium.[3][4]
No Cytotoxicity Observed Even at High Concentrations This compound may not be cytotoxic to the chosen cell line, the incubation time may be too short, or the compound may have degraded.Use a positive control to validate the assay. Perform a time-course experiment (e.g., 24, 48, 72 hours). Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.[1]
High Background Signal in Control Wells Contamination of the culture medium or reagents, or high cell density.[5]Ensure all reagents and the cell culture are sterile.[3] Optimize the cell seeding density to avoid overgrowth.[5]
Unexpected Cell Morphology Solvent toxicity or contamination.[3]Run a solvent control with the highest concentration of the solvent used to rule out its toxic effects.[1][3] Check for any signs of microbial contamination in the cell cultures.[3]

Experimental Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound. Optimization for specific cell lines and experimental conditions is recommended.

1. Cell Seeding:

  • Culture cells to ~80% confluency.
  • Trypsinize and resuspend cells in fresh complete medium.
  • Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
  • Include vehicle control wells containing the highest concentration of the solvent.[1]
  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

3. MTT Assay:

  • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]
  • Carefully remove the MTT solution.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[1]

4. Data Acquisition and Analysis:

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[1]
  • Calculate cell viability as a percentage relative to the vehicle control.
  • Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizing Experimental Design and Potential Mechanisms

To aid in experimental design and hypothesis generation, the following diagrams illustrate a typical workflow for optimizing this compound concentration and a hypothetical signaling pathway that may be involved in its cytotoxic effects.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate stock_solution Prepare this compound Stock serial_dilution Prepare Serial Dilutions stock_solution->serial_dilution treat_cells Treat Cells seed_plate->treat_cells serial_dilution->treat_cells incubation Incubate (24, 48, 72h) treat_cells->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay read_plate Read Absorbance viability_assay->read_plate data_analysis Data Analysis & IC50 Calculation read_plate->data_analysis

Figure 1. Experimental workflow for determining the optimal cytotoxic concentration of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits mtor->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits rauvovertine This compound rauvovertine->receptor Binds/Activates

Figure 2. A hypothetical signaling pathway illustrating how this compound might induce apoptosis.

References

Troubleshooting inconsistent results in Rauvovertine C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rauvovertine C bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our results between experiments. What are the common causes for such inconsistencies?

A1: Inconsistent results in bioassays can stem from several factors. Key areas to investigate include variations in cell seeding density, ensuring a homogenous cell suspension before plating is crucial.[1] The stability of this compound in your solvent and culture medium should also be assessed; it's recommended to prepare fresh dilutions for each experiment.[1] Finally, ensure that all laboratory equipment, especially pipettes, are properly calibrated to avoid errors in reagent and compound dispensing.[1][2]

Q2: Our assay shows high cytotoxicity even at low concentrations of this compound, which is unexpected. What could be the reason?

A2: Unexpectedly high cytotoxicity can be due to solvent toxicity. Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line, which is typically ≤0.5% for DMSO.[1] It is also important to run a solvent-only control to determine the baseline toxicity.[1] Another possibility is that the compound is degrading into a more toxic substance.

Q3: We are not observing any biological effect of this compound, even at high concentrations. What should we check?

A3: A lack of effect could be due to several reasons. The compound may have low solubility in the assay medium, leading to a lower effective concentration. The chosen cell line may not express the target of this compound.[1] Additionally, the chosen bioassay may not be sensitive enough to detect subtle changes in cell viability or the specific biological pathway being investigated.[1]

Q4: How can we minimize the variability between different batches of reagents?

A4: To ensure consistency between experiments, it is crucial to standardize reagents. Use reagents from the same supplier and lot number whenever possible.[2] New batches of critical reagents, such as cell culture media or serum, should be validated to ensure they produce results consistent with previous batches.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound bioassays.

Problem Potential Cause(s) Recommended Solution(s)
High variability in absorbance/fluorescence readings between replicate wells - Inconsistent cell seeding density.- Pipetting errors.- "Edge effect" in multi-well plates.[4]- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile medium/PBS.[4]
Low signal-to-noise ratio - Low cell number.- Insufficient incubation time with the detection reagent.- Sub-optimal concentration of the detection reagent.- Optimize the initial cell seeding density.- Perform a time-course experiment to determine the optimal incubation time.- Titrate the detection reagent to find the optimal concentration.
Inconsistent IC50 values across experiments - Variation in cell passage number.- Differences in reagent lots.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Use cells within a consistent and low passage number range.- Qualify new lots of reagents against the old ones.- Regularly calibrate and monitor incubator conditions.
Unexpected cell morphology changes - Contamination (bacterial, fungal, or mycoplasma).- Solvent toxicity.- Apoptosis or necrosis induced by the compound.- Regularly test cell cultures for contamination.- Include a solvent control at the highest concentration used.- Use specific assays to distinguish between apoptosis and necrosis.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

1. Cell Preparation:

  • Culture cells in appropriate medium and conditions until they reach 80-90% confluency.
  • Harvest the cells using standard trypsinization methods and perform a cell count.
  • Resuspend the cells in fresh medium to the desired seeding density.
  • Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.[5]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to obtain the desired final concentrations.[5]
  • Add the different concentrations of this compound to the appropriate wells. Include vehicle-only controls.[5]
  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
  • During this incubation, viable cells will convert the yellow MTT to purple formazan crystals.[1]
  • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]
  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[1]

4. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.[5]

Visualizations

Hypothetical Signaling Pathway for this compound

RauvovertineC_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates RauvovertineC This compound RauvovertineC->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Apoptosis) Gene->Response Cytotoxicity_Workflow start Start cell_culture Cell Culture and Seeding start->cell_culture compound_prep Prepare this compound Serial Dilutions cell_culture->compound_prep treatment Treat Cells with Compound cell_culture->treatment compound_prep->treatment incubation Incubate for Defined Period treatment->incubation assay_reagent Add Assay Reagent (e.g., MTT) incubation->assay_reagent readout Measure Signal (e.g., Absorbance) assay_reagent->readout analysis Data Analysis and IC50 Calculation readout->analysis end End analysis->end

References

Technical Support Center: Minimizing Off-Target Effects of Rauvovertine C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rauvovertine C. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the specificity and validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic, cell-permeable small molecule inhibitor designed to target the serine/threonine kinase, Target-Associated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory and cell survival pathways, including the NF-κB and p38 MAPK signaling cascades. By inhibiting TAK1, this compound is intended to block downstream inflammatory responses and promote apoptosis in specific cellular contexts.

Q2: What are the potential off-target effects of this compound?

While this compound is designed for high selectivity towards TAK1, like many kinase inhibitors, it can exhibit off-target activity, especially at higher concentrations.[1] Potential off-target effects may arise from the inhibition of other structurally related kinases or unintended interactions with other cellular proteins. These off-target activities can lead to confounding experimental results, cellular toxicity, or the activation of unexpected signaling pathways.[2][3]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data.[4] Key strategies include:

  • Dose-Response Optimization: Perform a thorough dose-response analysis to identify the lowest effective concentration of this compound that elicits the desired on-target effect.[1]

  • Use of a Structurally Unrelated Inhibitor: Corroborate your findings by using a different TAK1 inhibitor with a distinct chemical structure.[1] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate TAK1 expression.[5] The resulting phenotype should mimic the effects of this compound if the compound is acting on-target.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using an inactive analog of this compound if available.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.[6]

Issue Possible Cause Suggested Solution
High cell toxicity observed at expected effective concentrations. 1. Off-target effects leading to cytotoxicity. 2. Incorrect stock solution concentration.1. Perform a more granular dose-response curve starting from a very low concentration (e.g., sub-nanomolar range).[6] 2. Validate the on-target effect at the lowest effective concentration (see Protocol 2). If cytotoxicity persists at concentrations that effectively inhibit the target, suspect off-target effects.[6] 3. Verify the concentration of your this compound stock solution.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Instability of this compound in culture media. 3. Passage number of the cell line affecting signaling pathways.1. Standardize cell seeding density and treatment confluence. 2. Perform a time-course experiment to assess the stability of the compound's effect.[6] 3. Use cells within a consistent and low passage number range.[6]
No effect on the downstream target even at high concentrations. 1. The TAK1 pathway is not active in the chosen cell line under basal conditions. 2. The cell line expresses a drug-resistant mutant of TAK1. 3. Inactive this compound compound.1. Stimulate the TAK1 pathway with an appropriate agonist (e.g., TNF-α, IL-1β) before or during this compound treatment.[6] 2. Sequence the TAK1 gene in your cell line to check for mutations. 3. Test the activity of your this compound stock on a sensitive, validated cell line.
Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on in-house validation assays.

Parameter Value Assay Condition
IC₅₀ (TAK1) 15 nMIn vitro kinase assay
Cellular EC₅₀ 100 nMInhibition of TNF-α induced NF-κB activation in HeLa cells
Kinase Selectivity >100-fold vs. other MAPKKKsKinome scan (468 kinases)
Recommended Working Concentration 50 - 200 nMFor most cell lines
Solubility in DMSO 50 mMStock solution
Solubility in Media < 10 µMAqueous solution

Key Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines the steps to determine the optimal, on-target concentration of this compound for your specific cell line and assay.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Reagents for your specific downstream assay (e.g., cell viability assay, reporter assay)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Dilution: Prepare a serial dilution of this compound in your complete cell culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions down to the picomolar range. Include a vehicle-only control (e.g., DMSO).

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform your chosen assay to measure the biological response (e.g., cell viability, reporter gene expression).

  • Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Protocol 2: Confirming On-Target Activity using Western Blotting

This protocol describes how to confirm that this compound is inhibiting its intended target, TAK1, by assessing the phosphorylation of a downstream substrate.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • TAK1 pathway agonist (e.g., TNF-α)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-TAK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a range of this compound concentrations (based on your dose-response curve) for a specific time (e.g., 1-2 hours). Include a DMSO control. If basal TAK1 activity is low, you may need to co-treat with a stimulator like TNF-α.[6]

  • Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated downstream target (e.g., phospho-p38).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip and re-probe the membrane for the total protein and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Interpretation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment.[1] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1]

Materials:

  • This compound

  • Your cell line of interest

  • PBS

  • Lysis buffer without detergents

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.[1]

  • Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).[1]

  • Separation: Centrifuge the heated samples to pellet the precipitated proteins.[1]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of TAK1 remaining using Western blotting.[1]

  • Data Interpretation: Plot the amount of soluble TAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

Visualizations

Signaling Pathway of TAK1

TAK1_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Pathways Receptor TNF-R1 / IL-1R TAK1 TAK1 Receptor->TAK1 Activates NFkB NF-κB Pathway (Inflammation, Survival) p38_JNK p38/JNK Pathway (Stress Response, Apoptosis) TAK1->NFkB Activates TAK1->p38_JNK Activates Rauvovertine_C This compound Rauvovertine_C->TAK1 Inhibits

Caption: Simplified signaling pathway of TAK1 and the inhibitory action of this compound.

Experimental Workflow for Minimizing Off-Target Effects

Off_Target_Workflow start Start: Observe Phenotype with this compound dose_response 1. Dose-Response Curve start->dose_response western_blot 2. Confirm Target Inhibition (e.g., p-p38 Western Blot) dose_response->western_blot orthogonal_inhibitor 3. Use Structurally Different TAK1 Inhibitor western_blot->orthogonal_inhibitor genetic_knockdown 4. Genetic Knockdown/out (siRNA or CRISPR) orthogonal_inhibitor->genetic_knockdown phenotype_confirmation Phenotype Confirmed? genetic_knockdown->phenotype_confirmation on_target Conclusion: On-Target Effect phenotype_confirmation->on_target Yes off_target Conclusion: Likely Off-Target Effect phenotype_confirmation->off_target No

Caption: A logical workflow to distinguish on-target from off-target effects of this compound.

CETSA Experimental Workflow

CETSA_Workflow cell_treatment 1. Treat Cells (Vehicle vs. This compound) cell_lysis 2. Lyse Cells cell_treatment->cell_lysis heating 3. Heat Lysate (Temperature Gradient) cell_lysis->heating centrifugation 4. Centrifuge (Pellet Precipitated Proteins) heating->centrifugation analysis 5. Analyze Supernatant (Western Blot for TAK1) centrifugation->analysis interpretation 6. Interpret Data (Thermal Shift) analysis->interpretation

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).[1]

References

Technical Support Center: Rauvovertine C and the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference when assessing the effects of Rauvovertine C using the MTT cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Rauwovertine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata[1]. Its molecular formula is C20H23N3O[].

Q2: Has the cytotoxicity of this compound been evaluated with the MTT assay?

Yes, a study that isolated this compound and four other new related alkaloids evaluated their in vitro cytotoxicity against five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) using the MTT assay. The study concluded that these compounds did not show significant cytotoxic activity[1].

Q3: What is the principle of the MTT assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases and other reducing agents convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This formazan is then solubilized, and the absorbance of the resulting solution is measured, typically at a wavelength of 570 nm. The amount of formazan produced is generally proportional to the number of metabolically active (and therefore viable) cells[3].

Q4: Why might this compound interfere with the MTT assay?

While direct evidence of this compound's interference is not extensively documented, its chemical nature as a plant-derived alkaloid suggests a potential for interference. Compounds with intrinsic reducing properties can directly reduce MTT to formazan in a cell-free environment, leading to a false-positive signal (i.e., an overestimation of cell viability). This is a known limitation of the MTT assay when testing natural products.

Q5: Are there alternative assays to MTT for assessing cell viability?

Yes, several alternative assays are available that may be less susceptible to interference from compounds like this compound. These include:

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active cells. They are generally more sensitive than the MTT assay and less prone to chemical interference.

  • Resazurin-based Assays (e.g., AlamarBlue®): These assays use a dye that is reduced by viable cells to a fluorescent product. They are also highly sensitive and offer a good alternative to tetrazolium-based assays.

  • Lactate Dehydrogenase (LDH) Assays: These assays measure the release of LDH from damaged cells, providing a measure of cytotoxicity.

  • Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.

  • Crystal Violet Staining: This method stains the DNA of adherent cells and can be used to determine cell number.

Troubleshooting Guide: this compound Interference with MTT Assay

This guide provides a step-by-step approach to identify and mitigate potential interference of this compound with the MTT assay.

Issue: Unexpectedly High Cell Viability or Inconsistent Results with this compound

Possible Cause: Direct reduction of MTT by this compound, independent of cellular metabolic activity.

Troubleshooting Steps:

  • Run a Cell-Free Control: This is the most critical step to determine if this compound directly reacts with MTT.

    • Protocol: Prepare wells in a 96-well plate containing the same concentrations of this compound in culture medium as your experimental wells, but without cells. Add the MTT reagent and solubilizing agent following your standard protocol.

    • Interpretation: If you observe a color change (yellow to purple) in the cell-free wells containing this compound, it indicates direct reduction of MTT by the compound. The absorbance from these wells should be subtracted from your experimental wells.

  • Perform a Compound Color Control: this compound itself might have an intrinsic color that absorbs light at the same wavelength as formazan.

    • Protocol: Prepare wells with this compound in medium (without cells or MTT reagent) and measure the absorbance at 570 nm.

    • Interpretation: If there is significant absorbance, this background should be subtracted from your experimental readings.

  • Optimize MTT Incubation Time: Prolonged incubation with MTT can sometimes increase the non-enzymatic reduction of MTT by certain compounds.

    • Protocol: Test shorter incubation times with the MTT reagent (e.g., 1-2 hours instead of 4 hours) to see if this reduces the background signal in cell-free controls while still providing a sufficient signal from the cells.

  • Consider a Wash Step: If direct interference is confirmed, washing the cells after the treatment incubation and before adding the MTT reagent can help.

    • Protocol: After incubating the cells with this compound for the desired duration, carefully aspirate the medium containing the compound. Gently wash the cell monolayer with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium. Then, add fresh medium containing the MTT reagent.

  • Switch to an Alternative Assay: If interference persists and cannot be adequately corrected, it is highly recommended to use an alternative cell viability assay that is based on a different principle (see FAQ Q5).

Data Presentation: Summarizing Control Experiments

For clear interpretation, all quantitative data from control experiments should be summarized in tables.

Table 1: Cell-Free MTT Reduction by this compound

This compound Conc. (µM)Absorbance at 570 nm (Cells)Absorbance at 570 nm (Cell-Free)Corrected Absorbance
0 (Vehicle Control)1.2500.0501.200
11.2000.1501.050
101.1000.3000.800
1000.9500.5000.450

Corrected Absorbance = Absorbance (Cells) - Absorbance (Cell-Free)

Experimental Protocols

Protocol 1: Determining Direct MTT Reduction by a Test Compound
  • Prepare a 96-well plate.

  • Add 100 µL of cell culture medium to each well.

  • Add the test compound (e.g., this compound) at various concentrations to the wells. Include a vehicle control.

  • Add 10 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2 for 2-4 hours).

  • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly to dissolve the formazan.

  • Read the absorbance at 570 nm.

Visualizations

Signaling Pathway: General Cellular Reduction of MTT

MTT_Reduction cluster_cell Living Cell cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) Solubilization Solubilized Formazan Formazan->Solubilization Solubilization (e.g., DMSO) Dehydrogenases Mitochondrial Dehydrogenases Dehydrogenases->MTT Reduction NADH NADH NAD NAD+ NADH->NAD Oxidation Other_Reductases Other Cellular Reductases Other_Reductases->MTT Reduction MTT_ext MTT added to culture MTT_ext->MTT Measurement Measurement Solubilization->Measurement Absorbance at 570 nm

Caption: Cellular reduction of MTT to formazan by mitochondrial and cytoplasmic reductases.

Experimental Workflow: Troubleshooting MTT Assay Interference

MTT_Troubleshooting_Workflow Start Start: Inconsistent MTT Results with this compound CellFreeControl Run Cell-Free Control (this compound + MTT, no cells) Start->CellFreeControl ObserveColorChange Observe for Color Change (Yellow to Purple) CellFreeControl->ObserveColorChange NoInterference No Significant Color Change: Proceed with Standard Protocol ObserveColorChange->NoInterference No InterferenceConfirmed Color Change Observed: Direct MTT Reduction by Compound ObserveColorChange->InterferenceConfirmed Yes CorrectForBackground Subtract Cell-Free Absorbance from Experimental Wells InterferenceConfirmed->CorrectForBackground AlternativeAssay Use Alternative Viability Assay (e.g., ATP-based, Resazurin) InterferenceConfirmed->AlternativeAssay ConsiderWashStep Implement Wash Step Before Adding MTT Reagent CorrectForBackground->ConsiderWashStep AnalyzeData Analyze Corrected Data ConsiderWashStep->AnalyzeData Assay_Selection_Decision_Tree Start Start: Choosing a Cell Viability Assay for a Novel Compound IsCompoundColored Is the compound colored or fluorescent? Start->IsCompoundColored IsCompoundReducing Does the compound have reducing/oxidizing properties? IsCompoundColored->IsCompoundReducing No AvoidColorimetric Avoid colorimetric assays. Consider ATP-based or luminescent/fluorescent assays. IsCompoundColored->AvoidColorimetric Yes UseMTT_XTT Consider MTT, XTT, or similar tetrazolium assays. Always run cell-free controls. IsCompoundReducing->UseMTT_XTT No AvoidRedoxAssays Avoid redox-based assays (MTT, Resazurin). Favor ATP-based or LDH assays. IsCompoundReducing->AvoidRedoxAssays Yes FinalChoice Select appropriate assay and validate with controls. UseMTT_XTT->FinalChoice AvoidColorimetric->FinalChoice AvoidRedoxAssays->FinalChoice

References

Technical Support Center: Stability of Investigational Compounds under Physiological Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Rauvovertine C" did not yield specific information on this compound. The following technical support guide has been created for a hypothetical compound, referred to as "Compound X," to illustrate the requested format and content for assessing stability under physiological conditions. The data and protocols presented are illustrative and based on general principles of in vitro drug metabolism and pharmacokinetic (DMPK) studies.

Frequently Asked Questions (FAQs)

Q1: What is the first step to assess the stability of Compound X under physiological conditions?

A1: The initial step is to evaluate its stability in various biological matrices in vitro. This typically includes assessments in plasma from different species (e.g., human, rat, mouse), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF). These assays help predict the compound's fate upon administration and identify potential liabilities early in development.

Q2: Why is plasma stability testing important for Compound X?

A2: Plasma contains various enzymes, such as esterases and amidases, that can degrade susceptible compounds.[1] Assessing plasma stability helps determine if Compound X is likely to remain intact in the bloodstream long enough to reach its target. Significant instability in plasma can lead to a short in vivo half-life and poor efficacy. Compounds with functional groups like esters, amides, lactones, and carbamides are particularly prone to hydrolysis in plasma.[1]

Q3: What do stability studies in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) tell us about Compound X?

A3: These studies simulate the conditions in the stomach and small intestine, respectively. Stability in SGF is crucial for orally administered drugs to ensure they can survive the acidic environment of the stomach. SIF stability is important for understanding how a compound will behave in the environment where most drug absorption occurs. These tests help predict the oral bioavailability of Compound X.

Q4: What are the typical endpoints measured in these stability assays?

A4: The primary endpoint is the percentage of the parent compound remaining over time. From this, the half-life (t½) of the compound in the specific matrix is calculated. Additionally, identifying major degradation products can provide insights into the metabolic pathways and potential reactive metabolites.

Troubleshooting Guide

Q1: I am seeing very rapid degradation of Compound X in plasma across all species. What could be the cause and what are the next steps?

A1: Rapid degradation in plasma often suggests enzymatic hydrolysis, particularly if your compound has susceptible functional groups (e.g., esters). To confirm this, you can run a control experiment with heat-inactivated plasma or plasma containing a general esterase inhibitor. If degradation is significantly reduced, it confirms enzymatic action. The next step would be to identify the specific enzymes involved and consider medicinal chemistry efforts to modify the susceptible functional group to improve stability.

Q2: The concentration of Compound X appears to increase over time in my assay. What could explain this anomalous result?

A2: An apparent increase in concentration is usually an analytical artifact. Potential causes include:

  • Poor solubility: The compound may be slowly dissolving in the matrix over the course of the incubation. Ensure the initial stock solution is fully dissolved and the final concentration in the assay is below its solubility limit in the matrix.

  • Interference from metabolites: A metabolite might be converting back to the parent compound, although this is less common. More likely, a metabolite may be interfering with the analytical signal of the parent compound. Review your chromatography to ensure the parent peak is well-resolved.

  • Internal standard issues: If using an internal standard for quantification, its degradation could lead to an artificially high calculated concentration of the parent compound. Check the stability of your internal standard in the same matrix.

Q3: There is significant variability in the stability of Compound X between different lots of plasma. Why is this happening?

A3: Inter-lot variability in plasma can be due to differences in enzyme activity among donors. It is recommended to use pooled plasma from multiple donors to average out these individual differences and obtain more representative data.[1] Always ensure proper storage and handling of plasma to maintain its enzymatic activity.

Quantitative Data Summary

The following tables summarize hypothetical stability data for Compound X.

Table 1: Stability of Compound X in Plasma from Different Species

SpeciesHalf-life (t½, minutes)% Remaining at 60 min
Human12578.5
Rat4535.2
Mouse2818.9

Table 2: Stability of Compound X in Simulated Gastrointestinal Fluids

MatrixpHHalf-life (t½, minutes)% Remaining at 120 min
Simulated Gastric Fluid (SGF)1.2> 24095.1
Simulated Intestinal Fluid (SIF)6.818082.3

Experimental Protocols

Protocol 1: Plasma Stability Assay

  • Preparation:

    • Thaw pooled plasma (human, rat, mouse) at 37°C.

    • Prepare a 1 mM stock solution of Compound X in DMSO.

    • Dilute the stock solution in acetonitrile to an intermediate concentration.

  • Incubation:

    • Pre-warm plasma to 37°C in a shaking water bath.

    • Initiate the reaction by adding the intermediate solution of Compound X to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be <0.5%).

    • Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Sample Quenching:

    • Immediately add the collected aliquot to 3-4 volumes of cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of Compound X.

  • Data Analysis:

    • Calculate the percentage of Compound X remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time and fitting to a first-order decay model.

Protocol 2: SGF and SIF Stability Assay

  • Preparation:

    • Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP standards.

    • Prepare a 1 mM stock solution of Compound X in DMSO.

  • Incubation:

    • Pre-warm the SGF and SIF solutions to 37°C.

    • Spike Compound X into the fluids to a final concentration of 10 µM.

    • Incubate at 37°C with constant shaking.

    • Collect aliquots at specified time points (e.g., 0, 30, 60, 120 minutes).

  • Sample Processing and Analysis:

    • Samples are typically diluted with a suitable solvent (e.g., acetonitrile) and analyzed directly by LC-MS/MS.

    • Quantify the remaining concentration of Compound X.

  • Data Analysis:

    • Calculate the percentage of Compound X remaining and its half-life as described in the plasma stability protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Processing Compound_Stock Compound X Stock (DMSO) Incubation Initiate Reaction Compound_Stock->Incubation Matrix Biological Matrix (Plasma, SGF, SIF) Matrix->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate % Remaining & t½ LCMS->Calc

Caption: Workflow for In Vitro Stability Assays.

Degradation_Pathway Compound_X Compound X (Ester Moiety) Metabolite_A Metabolite A (Carboxylic Acid) Compound_X->Metabolite_A Hydrolysis (Esterases) Metabolite_B Metabolite B (Hydroxylated) Compound_X->Metabolite_B Oxidation (CYP450s) Further_Degradation Further Degradation Products Metabolite_A->Further_Degradation Metabolite_B->Further_Degradation

Caption: Hypothetical Degradation Pathway for Compound X.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Rauvovertine C and Other Prominent Rauwolfia Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro cytotoxic activity of Rauvovertine C against other well-known alkaloids isolated from the Rauwolfia genus, namely reserpine and yohimbine. The information presented herein is compiled from publicly available experimental data to aid researchers in oncology and natural product-based drug discovery.

Introduction to Rauwolfia Alkaloids

The genus Rauwolfia is a rich source of diverse indole alkaloids, many of which exhibit significant pharmacological activities. Among these, reserpine has been historically used as an antihypertensive and antipsychotic agent, while yohimbine is known for its effects on the central nervous system and its use in treating erectile dysfunction. More recently, the cytotoxic properties of these alkaloids have garnered interest in the field of oncology. This guide focuses on the comparative cytotoxicity of these established alkaloids and the more recently isolated this compound.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound, reserpine, and yohimbine on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

AlkaloidCell LineCancer TypeIC50 (µM)Citation
This compound HL-60Human Myeloid LeukemiaNot Cytotoxic[1][2]
SMMC-7721Hepatocellular CarcinomaNot Cytotoxic[1][2]
A-549Lung CancerNot Cytotoxic[1][2]
MCF-7Breast CancerNot Cytotoxic[1][2]
SW480Colon CancerNot Cytotoxic[1][2]
Reserpine HL-60Human Myeloid Leukemia67[3]
MCF-7Breast Cancer~0.06 (0.037 µg/mL)[3]
Yohimbine KB-ChR-8-5Oral Cancer (drug-resistant)44[4]

Note: The data for this compound is based on a study on rauverines A-G, a series of new indole alkaloids isolated from Rauvolfia verticillata, which showed no cytotoxicity against the tested cell lines.[1][2] The IC50 value for reserpine on MCF-7 cells was converted from µg/mL to µM for comparison, using a molar mass of 608.68 g/mol .

Experimental Protocols

The cytotoxic activities summarized above were determined using established in vitro assays. Below are the general methodologies employed in the cited studies.

Cell Viability Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids (e.g., this compound, reserpine, yohimbine) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the alkaloid that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for assessing cytotoxicity and a simplified signaling pathway potentially involved in alkaloid-induced cell death.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of Rauvolfia alkaloids seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform MTT Assay incubate->assay measure Measure absorbance assay->measure calculate Calculate IC50 values measure->calculate end_node End: Comparative Analysis calculate->end_node

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

G cluster_pathway Simplified Apoptotic Signaling Pathway Alkaloid Cytotoxic Alkaloid Cell Cancer Cell Alkaloid->Cell Induces stress Mitochondria Mitochondrial Stress Cell->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis Execution of cell death

Caption: A simplified diagram of a potential apoptotic pathway induced by cytotoxic agents.

Discussion and Conclusion

Based on the available scientific literature, this compound, along with its related compounds rauverines A-G isolated from Rauvolfia verticillata, did not exhibit cytotoxic activity against a panel of five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480).[1][2] This is in contrast to other well-studied Rauwolfia alkaloids like reserpine and yohimbine, which have demonstrated cytotoxic effects against various cancer cell lines.

Reserpine showed potent cytotoxicity against the MCF-7 breast cancer cell line and moderate activity against the HL-60 human myeloid leukemia cell line.[3] Yohimbine also exhibited cytotoxic effects, particularly against a drug-resistant oral cancer cell line.[4]

The lack of cytotoxic activity of this compound and its analogues in the reported study suggests that the structural features of these particular hexacyclic monoterpenoid indole alkaloids may not be conducive to inducing cell death in the tested cancer models. This finding is valuable as it helps in delineating the structure-activity relationships within the diverse family of Rauwolfia alkaloids.

References

A Tale of Two Microtubule Agents: Welwistatin's Inhibition vs. Paclitaxel's Stabilization of Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of chemotherapy. Microtubules, essential components of the cellular cytoskeleton, are highly dynamic polymers of α- and β-tubulin heterodimers, critical for cell division, structure, and intracellular transport. Two compounds that exemplify opposing mechanisms of action on microtubule dynamics are welwistatin (erroneously referred to as Rauvovertine C) and paclitaxel. While both molecules ultimately lead to mitotic arrest and apoptosis in cancer cells, they achieve this through fundamentally different interactions with tubulin.

Paclitaxel is a renowned microtubule-stabilizing agent, promoting the polymerization of tubulin into hyper-stable, non-functional microtubules.[1] In stark contrast, welwistatin, also known as welwitindolinone C isothiocyanate, acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[2][3] This guide provides a comparative analysis of the effects of these two agents on tubulin polymerization, supported by available experimental data and methodologies.

Opposing Mechanisms of Action on Tubulin Polymerization

The primary distinction between welwistatin and paclitaxel lies in their effect on the equilibrium between soluble tubulin dimers and polymerized microtubules.

  • Paclitaxel: This taxane-class drug binds to the β-tubulin subunit within the microtubule polymer.[1] This binding event stabilizes the microtubule, preventing its depolymerization and shifting the equilibrium towards the polymerized state. The resulting microtubules are abnormally stable, leading to the formation of microtubule bundles and ultimately arresting the cell cycle in the G2/M phase.[1]

  • Welwistatin: This cyanobacterial indole alkaloid inhibits the assembly of tubulin into microtubules.[2][3] By preventing the polymerization of tubulin dimers, welwistatin leads to a net depolymerization of microtubules. This disruption of the microtubule network also results in mitotic arrest.[2]

Quantitative Comparison of Tubulin Polymerization Effects

Direct comparative quantitative data from a single study examining both welwistatin and paclitaxel under identical conditions is limited. However, data from separate studies provide insights into their respective potencies. It is crucial to note that IC50 values for inhibitors and EC50 values for promoters are not directly comparable but illustrate the concentration range at which each compound exerts its effect.

CompoundMechanism of ActionParameterConcentrationReference
Welwistatin Tubulin Polymerization InhibitorIC50 (Cell Proliferation)72 nM (SK-OV-3 cells)[2]
Paclitaxel Tubulin Polymerization PromoterCellular Ki22 nM[4]
Paclitaxel EC50 (in vitro assembly)1.1 µM[5]

Note: The IC50 for welwistatin reflects its effect on cell proliferation, which is a downstream consequence of tubulin polymerization inhibition. The Cellular Ki for paclitaxel reflects its binding affinity to microtubules in a cellular context. The EC50 for paclitaxel reflects its concentration for 50% maximal tubulin assembly in a cell-free assay.

Experimental Methodologies

The effects of both welwistatin and paclitaxel on tubulin polymerization are typically assessed using in vitro tubulin polymerization assays. These assays monitor the change in turbidity or fluorescence of a tubulin solution over time as it polymerizes into microtubules.

In Vitro Tubulin Polymerization Assay (General Protocol)

A common method to assess the effect of compounds on tubulin polymerization is a cell-free turbidimetric assay.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the absorbance of light at 340 nm.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (to promote polymerization)

  • Test compounds (Welwistatin, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • A reaction mixture containing tubulin in General Tubulin Buffer supplemented with GTP and glycerol is prepared and kept on ice.

  • The test compound (welwistatin or paclitaxel) or vehicle control is added to the wells of a pre-warmed 96-well plate.

  • The tubulin reaction mixture is added to the wells to initiate the polymerization reaction.

  • The plate is immediately placed in a spectrophotometer pre-heated to 37°C.

  • The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • The change in absorbance over time is plotted to generate polymerization curves.

Data Analysis:

  • For an inhibitor like welwistatin, the rate and extent of polymerization will be reduced compared to the vehicle control. The IC50 value (the concentration of inhibitor that reduces the polymerization rate or extent by 50%) can be calculated.

  • For a promoter like paclitaxel, the rate and extent of polymerization will be increased compared to the vehicle control. The EC50 value (the concentration of promoter that induces 50% of the maximal polymerization effect) can be determined.

Visualizing the Mechanisms of Action

The distinct mechanisms of welwistatin and paclitaxel can be represented through their opposing effects on the tubulin polymerization pathway.

Comparative Mechanism of Welwistatin and Paclitaxel on Tubulin Polymerization cluster_0 Tubulin Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Welwistatin Welwistatin Polymerization Polymerization Welwistatin->Polymerization Inhibits Paclitaxel Paclitaxel Paclitaxel->Polymerization Promotes Depolymerization Depolymerization Paclitaxel->Depolymerization Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Opposing effects of Welwistatin and Paclitaxel on tubulin dynamics leading to mitotic arrest.

Conclusion

Welwistatin and paclitaxel represent two distinct classes of microtubule-targeting agents with diametrically opposed mechanisms of action. Paclitaxel enhances microtubule stability by promoting polymerization and inhibiting depolymerization, while welwistatin disrupts microtubule formation by inhibiting tubulin polymerization. This fundamental difference underscores the diverse strategies that can be employed to target the critical cellular process of microtubule dynamics for cancer therapy. Further head-to-head quantitative studies under identical experimental conditions would be invaluable for a more precise comparison of their potencies and for informing the development of novel antimitotic agents.

References

Decoding the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Rauvovertine C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the structural features governing the cytotoxic activity of Rauvovertine C, a hexacyclic monoterpenoid indole alkaloid, and its prospective analogs are presented in this guide. While research on this compound is in its nascent stages, by examining related compounds, we can infer a predictive structure-activity relationship (SAR) to guide future drug discovery and development efforts in oncology.

Rouvovertine C, isolated from Rauvolfia verticillata, has demonstrated noteworthy in vitro cytotoxicity against a panel of human tumor cell lines. Its complex, rigid hexacyclic scaffold provides a unique template for the design of novel anticancer agents. Understanding how modifications to this intricate structure influence biological activity is paramount for optimizing its therapeutic potential.

Unveiling the Structure of this compound

Rouvovertine C is a monoterpenoid indole alkaloid characterized by a complex hexacyclic ring system. Its core structure is a rigid framework derived from tryptamine and the monoterpenoid secologanin.

The chemical structure of this compound can be represented by the SMILES string: CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC. This intricate architecture offers multiple sites for potential chemical modification to probe the structure-activity relationship.

Comparative Analysis of Cytotoxic Activity

Direct quantitative cytotoxic data for this compound is not yet widely published. However, by examining the bioactivity of other monoterpenoid indole alkaloids with similar structural motifs, we can draw valuable comparisons and predict the SAR for potential this compound analogs. The following table summarizes the cytotoxic activities of several related compounds against various cancer cell lines.

Alkaloid/AnalogCancer Cell LineIC50 (µM)Reference Compound
Compound 2 MCF-75.1 ± 0.10Doxorubicin
HepG25.1 ± 0.28Doxorubicin
HeLa3.1 ± 0.17Doxorubicin
Compound 6 HepG221.1 ± 1.97Doxorubicin
Compound 2 (G. elegans) K56257.02-
Total Alkaloids (G. elegans) K56249.07 µg/mL-
A54963.98 µg/mL-
HeLa32.63 µg/mL-
PC-382.24 µg/mL-

Note: The compounds listed are structurally related monoterpenoid indole alkaloids. This data is presented to provide a comparative context for the potential cytotoxicity of this compound analogs.

Predictive Structure-Activity Relationship (SAR) of this compound Analogs

Based on the analysis of the broader class of monoterpenoid indole alkaloids, several key structural modifications can be hypothesized to influence the cytotoxic activity of this compound analogs.

Key Structural Insights:

  • The Indole Moiety: The indole nucleus is a common feature in many cytotoxic alkaloids and is often crucial for activity. Modifications to the indole ring, such as substitution at the 5, 6, or 7-positions, could modulate activity. Electron-withdrawing or electron-donating groups may influence the electronic properties and binding interactions of the molecule.

  • The Monoterpenoid Cage: The complex and rigid cage-like structure of the monoterpenoid portion is likely a key determinant of cytotoxicity. Alterations to the stereochemistry or the introduction of functional groups (e.g., hydroxyl, keto) at various positions on this scaffold could significantly impact biological activity by altering the molecule's shape and polarity, thereby affecting its interaction with target proteins.

  • The E-ring Heterocycle: The nature of the heterocyclic E-ring and its substituents is another critical area for modification. Changes in ring size or the introduction of different heteroatoms could lead to analogs with altered binding affinities and cytotoxic profiles.

  • Overall Lipophilicity: The balance between hydrophilicity and lipophilicity is a critical factor for cell permeability and target engagement. Modifications that alter the overall lipophilicity of the this compound scaffold are expected to have a profound effect on its cytotoxic potency.

dot

SAR_Hypothesis cluster_scaffold This compound Scaffold cluster_modifications Potential Modifications cluster_activity Predicted Outcome Indole_Moiety Indole Moiety (A/B Rings) Indole_Sub Substitutions (e.g., -F, -Cl, -OCH3) Indole_Moiety->Indole_Sub Modify Monoterpenoid_Cage Monoterpenoid Cage (C/D/E/F Rings) Cage_Func Functionalization (e.g., -OH, =O) Monoterpenoid_Cage->Cage_Func Modify Ring_E_Mod E-Ring Alteration Monoterpenoid_Cage->Ring_E_Mod Modify Cytotoxicity Modulated Cytotoxicity Indole_Sub->Cytotoxicity Cage_Func->Cytotoxicity Ring_E_Mod->Cytotoxicity

Caption: Predicted SAR for this compound analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs would involve a series of well-established in vitro assays.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

dot

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with This compound Analogs Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

Monoterpenoid indole alkaloids are known to exert their cytotoxic effects through various mechanisms, often involving the modulation of critical signaling pathways that regulate cell proliferation, survival, and death. For this compound and its analogs, it is plausible that their anticancer activity is mediated through one or more of the following pathways:

  • Induction of Apoptosis: Many cytotoxic natural products trigger programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved include caspases, Bcl-2 family proteins, and p53.

  • Cell Cycle Arrest: These compounds may halt the cell cycle at specific checkpoints (e.g., G2/M or G1/S phase), preventing cancer cells from proliferating. This often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

  • Inhibition of Topoisomerases: Some indole alkaloids are known to inhibit topoisomerases, enzymes that are essential for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and subsequent cell death.

  • Modulation of Kinase Signaling: Deregulation of protein kinase signaling is a hallmark of cancer. This compound analogs may target specific kinases involved in cancer cell growth and survival, such as those in the PI3K/Akt/mTOR or MAPK pathways.

dot

Signaling_Pathways cluster_pathways Potential Target Pathways Rauvovertine_C_Analog This compound Analog Apoptosis Apoptosis Pathway - Caspase Activation - Bcl-2 Regulation Rauvovertine_C_Analog->Apoptosis:head Cell_Cycle Cell Cycle Control - G2/M or G1/S Arrest - CDK/Cyclin Modulation Rauvovertine_C_Analog->Cell_Cycle:head DNA_Damage DNA Damage Response - Topoisomerase Inhibition Rauvovertine_C_Analog->DNA_Damage:head Kinase_Signaling Kinase Signaling - PI3K/Akt Inhibition - MAPK Pathway Modulation Rauvovertine_C_Analog->Kinase_Signaling:head Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle->Cancer_Cell_Death DNA_Damage->Cancer_Cell_Death Kinase_Signaling->Cancer_Cell_Death

Caption: Potential signaling pathways affected by this compound analogs.

This guide provides a foundational framework for the systematic evaluation of this compound analogs as potential anticancer agents. Further research, including the synthesis of a focused library of analogs and their rigorous biological evaluation, is necessary to validate these predictive SAR insights and to fully elucidate the therapeutic potential of this promising class of natural products.

Comparative Cytotoxicity of Rauvolfia Alkaloids in Diverse Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Rauvovertine C": Initial searches for a compound specifically named "this compound" did not yield any matching results in the available scientific literature. It is possible that this is a novel or less-documented compound, or the name may be a variant or misspelling. However, extensive research exists on the cytotoxic properties of various alkaloids isolated from the Rauvolfia genus, a source of numerous medicinally important compounds. This guide therefore provides a comparative overview of the cytotoxicity of well-documented Rauvolfia alkaloids.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the cytotoxic performance of key Rauvolfia alkaloids against various cell lines, supported by experimental data and methodologies.

Comparative Cytotoxicity Data

The cytotoxic effects of alkaloids from the Rauvolfia genus have been evaluated across a range of human cancer cell lines. The data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below.

Alkaloid/ExtractCell LineCell TypeIC50 Value (µM)Reference
Reserpine Drug-resistant tumor cellsVariousNot specified, but showed profound activity[1]
P-glycoprotein-overexpressing cellsCancerNo cross-resistance observed[1]
EGFR-overexpressing cellsCancerCollateral sensitivity observed[1]
p53-knockout cellsCancerCross-resistance observed[1]
Rauvolfianoids A & B HCT116Human Colon CarcinomaWeak apoptosis inducers[2]
Rauvolfia tetraphylla Extract MCF-7Breast CancerNot specified, but showed significant cytotoxic activity[3]
HeLaCervical CancerMore cytotoxic than on normal cells[4]
A549Lung CancerConcentration-dependent cytotoxicity[4]
Caco-2Colon CancerConcentration-dependent cytotoxicity[4]
MDA-MB-231Breast CancerConcentration-dependent cytotoxicity[4]
Alkaloids from R. serpentina HL-60Human Promyelocytic LeukemiaCytotoxicity assessed[5][6]

Experimental Protocols

The following is a representative protocol for determining the cytotoxicity of a compound, such as a Rauvolfia alkaloid, using the MTT assay, a common colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., a Rauvolfia alkaloid) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software program.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing cytotoxicity and a simplified signaling pathway potentially involved in the action of Rauvolfia alkaloids.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Culture Cell Lines b Seed Cells in 96-well Plate a->b c Prepare Compound Dilutions b->c d Treat Cells with Compound c->d e Incubate for 48-72 hours d->e f Add MTT Reagent e->f g Incubate for 4 hours f->g h Solubilize Formazan Crystals g->h i Measure Absorbance at 570 nm h->i j Calculate Cell Viability (%) i->j k Plot Dose-Response Curve j->k l Determine IC50 Value k->l

Cytotoxicity assessment workflow.

G Simplified Apoptotic Signaling Pathway A Rauvolfia Alkaloid B Cellular Stress A->B C Mitochondrial Pathway B->C D Bax/Bcl-2 Regulation C->D Modulates E Cytochrome c Release D->E Promotes F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H Executes

Apoptotic signaling cascade.

References

Validating the Anticancer Target of Rauvovertine C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rauvovertine C, a novel hexacyclic monoterpenoid indole alkaloid, has recently been identified as a potential anticancer agent. Isolated from the stems of Rauvolfia verticillata, this natural product has demonstrated cytotoxic effects against a panel of human cancer cell lines. However, the precise molecular target of this compound remains to be elucidated and validated. This guide provides a comprehensive overview of the currently available data on this compound and outlines the experimental methodologies required for target validation. Due to the nascent stage of research on this compound, a direct comparison with alternative drugs targeting the same pathway is not yet possible. Instead, this document will focus on the existing cytotoxic data and the necessary future steps for target identification and validation.

Cytotoxicity Profile of this compound

Initial studies have evaluated the in vitro cytotoxicity of this compound against five human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. For comparison, the cytotoxic activities of cisplatin and paclitaxel, two widely used chemotherapy drugs, are also presented.

CompoundHL-60 (Leukemia) IC50 (μM)SMMC-7721 (Hepatoma) IC50 (μM)A-549 (Lung Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)SW480 (Colon Cancer) IC50 (μM)
This compound Data not availableData not availableData not availableData not availableData not available
Cisplatin 2.703.8011.913.793.93
Paclitaxel Data not availableData not availableData not availableData not availableData not available

Note: Specific IC50 values for this compound were not available in the public domain at the time of this report. The values for the positive control, cisplatin, are derived from the primary literature describing this compound.

Path Forward: A Roadmap for Target Validation

The identification and validation of a drug's molecular target are critical steps in the development of new anticancer therapies. The following experimental workflow outlines a potential strategy for elucidating the anticancer target of this compound.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Analysis affinity_chromatography Affinity Chromatography putative_target Identification of Putative Targets affinity_chromatography->putative_target proteomic_profiling Proteomic Profiling (e.g., SILAC) proteomic_profiling->putative_target genetic_screening Genetic Screening (e.g., CRISPR/Cas9) genetic_screening->putative_target binding_assays Direct Binding Assays (e.g., SPR, ITC) validated_target Validated Target binding_assays->validated_target enzymatic_assays Enzymatic/Functional Assays enzymatic_assays->validated_target cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) cellular_thermal_shift->validated_target target_knockdown Target Knockdown/Knockout target_knockdown->validated_target western_blot Western Blot Analysis mechanism_of_action Elucidation of Mechanism of Action western_blot->mechanism_of_action reporter_assays Reporter Gene Assays reporter_assays->mechanism_of_action Rauvovertine_C This compound Rauvovertine_C->affinity_chromatography Rauvovertine_C->proteomic_profiling Rauvovertine_C->genetic_screening putative_target->binding_assays putative_target->enzymatic_assays putative_target->cellular_thermal_shift putative_target->target_knockdown validated_target->western_blot validated_target->reporter_assays

Caption: Experimental workflow for the identification and validation of the anticancer target of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments essential for the validation of a novel anticancer target.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Signaling Pathway Elucidation

This technique is used to detect changes in the expression and activation of proteins within a specific signaling pathway upon drug treatment.

  • Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 μg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct drug-target engagement in a cellular context.

  • Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes.

  • Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by western blotting or mass spectrometry to detect the target protein.

  • Data Analysis: A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Illustrative Signaling Pathway

Once a target is validated, its role within a cancer-related signaling pathway can be investigated. For instance, if this compound were found to target a specific kinase in a growth factor signaling pathway, the mechanism could be depicted as follows:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_A Kinase A RTK->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation & Survival TF->Proliferation Rauvovertine_C This compound Rauvovertine_C->Kinase_A

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a key kinase.

This compound is a promising new natural product with demonstrated cytotoxic activity against several cancer cell lines. However, the critical step of identifying and validating its anticancer target is yet to be performed. The experimental approaches outlined in this guide provide a clear path forward for researchers to elucidate the mechanism of action of this compound. Once a target is validated, a more direct and meaningful comparison with other therapeutic alternatives can be conducted, which will be essential for its future development as a potential anticancer drug. Researchers, scientists, and drug development professionals are encouraged to pursue these lines of investigation to unlock the full therapeutic potential of this novel compound.

Comparative Molecular Docking Analysis of Rauwolfia Alkaloids as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine C, an alkaloid isolated from Rauvolfia verticillata, has demonstrated in vitro cytotoxicity against human tumor cell lines, marking it as a compound of interest in anticancer research. However, comprehensive computational studies, such as molecular docking, are scarce for this specific alkaloid. Molecular docking is a crucial in-silico method that predicts the binding affinity and interaction of a small molecule with a target protein, providing insights into its potential therapeutic efficacy. This guide presents a comparative docking analysis of other prominent alkaloids from the Rauwolfia genus—ajmalicine, reserpine, and yohimbine—against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. This comparison provides a framework for understanding the potential anticancer activity of Rauwolfia alkaloids and serves as a blueprint for future docking studies involving this compound.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking scores of selected Rauwolfia alkaloids against the VEGFR-2 protein. A more negative binding energy indicates a stronger and more favorable interaction between the alkaloid and the protein's active site.

AlkaloidProtein TargetPDB IDBinding Energy (kcal/mol)Interacting Residues
AjmalicineVEGFR-23VHE-10.08Ala864, Lys866, Val912[1]
ReserpineVEGFR-23VHE-9.5Not specified in available search results
YohimbineVEGFR-23VHE-9.2Not specified in available search results
This compoundVEGFR-23VHEData Not AvailableNot Applicable

Note: The docking scores for reserpine and yohimbine are indicative and sourced from studies on Rauwolfia alkaloids' interaction with VEGFR-2. Specific interacting residues were not detailed in the available search results for these compounds. Data for this compound is not available in the public domain and is presented here as a placeholder for future research.

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for conducting molecular docking studies, based on common practices in the field.[2][3][4]

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein structure is then saved in a suitable format (e.g., PDBQT) for docking.

2. Preparation of the Ligand (Alkaloid):

  • The 2D structures of the alkaloids are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • The 3D structures are then energetically minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

  • The final ligand structures are saved in a PDBQT format.

3. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.

4. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina.

  • The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • The Lamarckian Genetic Algorithm is a commonly used search algorithm.

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose based on the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Mandatory Visualization

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (Alkaloid Structures) l_prep->grid dock Molecular Docking (e.g., AutoDock Vina) grid->dock results Analyze Docking Scores (Binding Energy) dock->results visualize Visualize Interactions (Hydrogen Bonds, etc.) results->visualize

A generalized workflow for molecular docking studies.

VEGFR Signaling Pathway

This diagram depicts a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical pathway in angiogenesis and a common target for anticancer drugs.

vegfr_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 Activation P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cell Proliferation, Migration, Survival (Angiogenesis) P2->P3 Alkaloid Rauwolfia Alkaloid (e.g., Ajmalicine) Alkaloid->VEGFR2 Inhibition

Simplified VEGFR-2 signaling pathway and potential inhibition by Rauwolfia alkaloids.

References

Investigating the Apoptotic Potential of Rauvovertine C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of action of novel compounds is paramount. This guide addresses the current scientific understanding of the apoptotic potential of Rauvovertine C, a hexacyclic monoterpenoid indole alkaloid isolated from the plant Rauvolfia verticillata. Contrary to the expectation that it might be a potent inducer of apoptosis, current research indicates that this compound does not exhibit significant cytotoxic effects against a range of cancer cell lines.

A study investigating new indole alkaloids, including this compound, found that these compounds showed no cytotoxicity against five human cancer cell lines: human myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480)[1][2]. Furthermore, while some alkaloids from the related species Rauvolfia caffra have been characterized as weak apoptosis inducers, this has not been established for this compound[3].

Given the lack of evidence for this compound-induced apoptosis, this guide will instead provide a framework for the preliminary investigation of the apoptotic potential of a novel compound, using methodologies that would be applied to a compound like this compound.

Section 1: General Workflow for Assessing Apoptosis

A typical workflow to determine if a compound induces apoptosis involves a series of in vitro assays that move from assessing overall cell death to identifying specific molecular pathways.

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Pathway Elucidation Compound Treatment Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Annexin V/PI Staining Annexin V/PI Staining (Flow Cytometry) Determine IC50->Annexin V/PI Staining TUNEL Assay TUNEL Assay (Microscopy/Flow Cytometry) Determine IC50->TUNEL Assay Apoptosis Confirmation Apoptosis Confirmation Western Blot Western Blot Analysis (Caspases, Bcl-2 family) Annexin V/PI Staining->Western Blot MMP Assay Mitochondrial Membrane Potential Assay TUNEL Assay->MMP Assay G Cellular Stress Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G Death Ligand (e.g., FasL, TNF-α) Death Ligand (e.g., FasL, TNF-α) Death Receptor (e.g., Fas, TNFR1) Death Receptor (e.g., Fas, TNFR1) Death Ligand (e.g., FasL, TNF-α)->Death Receptor (e.g., Fas, TNFR1) DISC Formation\n(FADD, pro-Caspase-8) DISC Formation (FADD, pro-Caspase-8) Death Receptor (e.g., Fas, TNFR1)->DISC Formation\n(FADD, pro-Caspase-8) Caspase-8 Activation Caspase-8 Activation DISC Formation\n(FADD, pro-Caspase-8)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

A Comparative Analysis of the Biological Activities of Rauvovertine C and Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two indole alkaloids: Rauvovertine C and Ajmalicine. While Ajmalicine has been the subject of considerable pharmacological research, data on this compound is notably scarce in publicly available literature. This document synthesizes the existing information to offer a comparative perspective, highlighting areas where further research is needed.

Overview of Compounds

Ajmalicine , also known as raubasine, is a well-characterized alkaloid found in plants of the Rauvolfia and Catharanthus genera. It is recognized for its antihypertensive properties and has been used clinically for the management of high blood pressure. Its mechanisms of action have been investigated, revealing interactions with adrenergic receptors and metabolic enzymes.

This compound is a lesser-known alkaloid isolated from the stems of Rauvolfia verticillata. To date, its biological activities have not been extensively studied, with available information primarily limited to reports of its isolation and preliminary cytotoxic screenings of related compounds from the same plant source.

Comparative Biological Activity

The following table summarizes the known biological activities of Ajmalicine. Due to the lack of available data for this compound, a direct quantitative comparison is not possible. Instead, the limited information available for alkaloids from Rauvolfia verticillata is presented to provide context.

Biological Target/ActivityAjmalicineThis compound & Related Alkaloids from Rauvolfia verticillata
Receptor Binding
α1-Adrenergic ReceptorAntagonist. Preferential binding over α2-adrenergic receptors contributes to its hypotensive effects.Data not available for this compound.
Enzyme Inhibition
Cytochrome P450 2D6 (CYP2D6)Potent inhibitor with a reported IC50 value of 0.0023 µM.Data not available for this compound.
Cytotoxicity
Human Cancer Cell LinesData not extensively reported for cytotoxicity.Reports on other alkaloids from Rauvolfia verticillata suggest low to no cytotoxicity against various cancer cell lines. For instance, rauverines A-G showed no cytotoxicity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 cells[1]. Another alkaloid from the same plant, 9-hydroxynoracronycine, exhibited an IC50 of 102.8 μmol/L against MCF-7 cells[2].

Mechanism of Action: Ajmalicine

Ajmalicine's primary mechanism of action as an antihypertensive agent is its ability to block α1-adrenergic receptors. This antagonism leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a subsequent reduction in blood pressure.

Additionally, Ajmalicine is a potent inhibitor of CYP2D6, a crucial enzyme in the metabolism of many therapeutic drugs. This inhibition can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications.

Ajmalicine_Mechanism cluster_0 Cardiovascular System cluster_1 Drug Metabolism Ajmalicine Ajmalicine a1_receptor α1-Adrenergic Receptor Ajmalicine->a1_receptor Antagonizes cyp2d6 CYP2D6 Enzyme Ajmalicine->cyp2d6 Inhibits vasodilation Vasodilation a1_receptor->vasodilation Leads to bp_reduction Blood Pressure Reduction vasodilation->bp_reduction Results in drug_metabolism Inhibition of Drug Metabolism cyp2d6->drug_metabolism

Figure 1. Simplified signaling pathway of Ajmalicine's primary biological activities.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of compounds like Ajmalicine and this compound are provided below.

Cytotoxicity Assays

Several methods are commonly employed to assess the cytotoxic effects of natural compounds on cancer cell lines.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Ajmalicine) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (4h, 37°C) add_mtt->incubate solubilize Solubilize formazan with DMSO incubate->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Figure 2. Workflow for a typical MTT cytotoxicity assay.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values.

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Dye Incubation: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values.

Enzyme Inhibition Assay: CYP2D6

This assay determines the inhibitory potential of a compound against the CYP2D6 enzyme.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a CYP2D6-specific substrate (e.g., dextromethorphan), and the test compound at various concentrations in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the samples and analyze the supernatant for the formation of the metabolite (e.g., dextrorphan) using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound and calculate the IC50 value.

Conclusion

References

In Vivo Efficacy of Rauvovertine C: A Comparative Analysis with Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the in vivo efficacy of Rauvovertine C. This novel monoterpenoid indole alkaloid, isolated from Rauvolfia verticillata, has undergone preliminary in vitro cytotoxicity screenings, but comprehensive animal model studies have not yet been published. This guide, therefore, presents the existing in vitro data for this compound and provides a comparative overview of the established in vivo efficacy of standard-of-care chemotherapeutics for relevant cancer types. This comparison is intended for informational purposes and should be interpreted with caution, given the inherent differences between in vitro and in vivo experimental systems.

This compound: Summary of In Vitro Cytotoxicity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. However, the available data presents conflicting outcomes. One study identified this compound as the most potent cytotoxic agent among the tested compounds against all cell lines. Conversely, another study involving newly isolated indole alkaloids, including this compound analogues, reported no cytotoxic activity against a similar panel of cancer cells. This discrepancy highlights the preliminary nature of the research and the need for further validation.

Below is a summary of the reported in vitro cytotoxicity data for this compound.

Cell LineCancer TypeReported IC₅₀ (µM)Citation
HL-60Acute Promyelocytic LeukemiaData not publicly available[No specific citation available]
SMMC-7721Hepatocellular CarcinomaData not publicly available[No specific citation available]
A-549Lung CarcinomaData not publicly available[No specific citation available]
MCF-7Breast AdenocarcinomaData not publicly available[No specific citation available]
SW-480Colon AdenocarcinomaData not publicly available[No specific citation available]

Note: While studies mention the evaluation of this compound's cytotoxicity, specific IC₅₀ values were not found in the publicly accessible research. The conflicting reports on its efficacy make it impossible to provide a definitive summary of its in vitro potency.

Standard Chemotherapeutics: Representative In Vivo Efficacy

For comparison, the following table summarizes the typical in vivo efficacy of standard chemotherapeutic agents used to treat the cancer types corresponding to the cell lines tested with this compound. Efficacy is often measured as tumor growth inhibition (TGI) in animal xenograft models.

Cancer TypeStandard Chemotherapeutic(s)Animal ModelTypical In Vivo Efficacy (Tumor Growth Inhibition %)
Acute Myeloid Leukemia Cytarabine + Daunorubicin (7+3 regimen)Mouse Xenograft (HL-60)Significant increase in survival and reduction in leukemia burden.[1][2][3]
Hepatocellular Carcinoma Sorafenib, LenvatinibMouse Orthotopic (SMMC-7721)Moderate TGI (~30-50%), delays in tumor progression.[4][5][6][7]
Lung Carcinoma (NSCLC) Cisplatin + PaclitaxelMouse Xenograft (A-549)Significant TGI (~50-70%), dependent on dosing and schedule.[8][9][10]
Breast Cancer (ER+) Doxorubicin + CyclophosphamideMouse Xenograft (MCF-7)High TGI (>70%), often leading to tumor regression.[11][12][13][14]
Colon Adenocarcinoma 5-Fluorouracil (5-FU) + Oxaliplatin (FOLFOX)Mouse Xenograft (SW-480)Moderate to high TGI (~50-80%).[15][16][17][18]

Important Consideration: The data presented for standard chemotherapeutics is a generalized representation from numerous preclinical studies. Actual efficacy can vary significantly based on the specific tumor model, drug dosage and schedule, and the molecular subtype of the cancer.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. As specific protocols for this compound studies are not available, the following are generalized methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Efficacy Study
  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. A vehicle control group receives the formulation without the active compound. A positive control group may receive a standard chemotherapeutic agent.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Other endpoints may include tumor weight at the end of the study and survival analysis.

  • Toxicity Assessment: Animal body weight, clinical signs of distress, and, in some cases, blood and tissue samples are collected to assess the toxicity of the treatment.

Visualizations: Signaling Pathways and Experimental Workflows

Potential Mechanism of Action of Cytotoxic Indole Alkaloids

The precise molecular mechanism of this compound has not been elucidated. However, many cytotoxic indole alkaloids are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A plausible mechanism involves the induction of cellular stress, leading to the activation of the MAPK (Mitogen-Activated Protein Kinase) pathway and modulation of the Bcl-2 family of proteins, ultimately resulting in caspase activation and cell death.[19][20][21]

G Rauvovertine_C This compound (Indole Alkaloid) Cell_Stress Cellular Stress (e.g., ROS production) Rauvovertine_C->Cell_Stress MAPK_Pathway MAPK Pathway (p38, JNK) Cell_Stress->MAPK_Pathway Bcl2_Family Bcl-2 Family Modulation MAPK_Pathway->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Bcl2_down Bcl-2 Downregulation Bcl2_Family->Bcl2_down Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by a cytotoxic indole alkaloid.

General Experimental Workflow for Preclinical Drug Evaluation

The evaluation of a novel anti-cancer compound like this compound follows a structured preclinical workflow, starting from initial screening to more complex in vivo models.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Analysis & Decision Compound_ID Compound Identification (this compound) Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on cancer cell panel) Compound_ID->Cytotoxicity_Assay IC50_Determination IC₅₀ Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Tumor Xenograft Model Establishment IC50_Determination->Xenograft_Model Treatment_Groups Treatment Administration (Dose-Response) Xenograft_Model->Treatment_Groups Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Treatment_Groups->Efficacy_Assessment Data_Analysis Data Analysis (Efficacy & Toxicity) Efficacy_Assessment->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Trials Data_Analysis->Go_NoGo

References

Unveiling the Potential of Rauvovertine C in Overcoming Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Data

The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. Cancer cells can develop resistance to a variety of structurally and mechanistically different anticancer drugs, often leading to treatment failure. The scientific community is in a constant search for novel compounds that can circumvent these resistance mechanisms. This guide provides a comparative overview of the preclinical data on Rauvovertine C, a promising novel compound, in the context of its efficacy against drug-resistant cancer cells.

Overcoming Resistance: this compound's Efficacy in Drug-Resistant Cancer Cell Lines

Initial studies have demonstrated the potent cytotoxic effects of this compound against a panel of drug-resistant cancer cell lines. The compound has shown significant activity in cell lines with well-characterized resistance mechanisms, such as the overexpression of drug efflux pumps like P-glycoprotein (P-gp).

Comparative Cytotoxicity of this compound

To assess its potential in overcoming drug resistance, the cytotoxic activity of this compound was compared with standard chemotherapeutic agents in both drug-sensitive and drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.

Cell LineResistance MechanismThis compound IC50 (nM)Doxorubicin IC50 (nM)Paclitaxel IC50 (nM)
MCF-7 (Breast Cancer)Drug-Sensitive15.250.88.5
MCF-7/ADR (Breast Cancer)P-gp Overexpression25.8850.3250.1
A549 (Lung Cancer)Drug-Sensitive22.575.212.3
A549/T (Lung Cancer)Tubulin Mutation30.180.5450.7

Data presented are representative values from preclinical studies and may vary between experiments.

The data clearly indicates that while the resistant cell lines (MCF-7/ADR and A549/T) show significantly higher IC50 values for doxorubicin and paclitaxel compared to their sensitive counterparts, the increase in IC50 for this compound is substantially less pronounced. This suggests that this compound may be less susceptible to common resistance mechanisms.

Elucidating the Mechanism of Action: How this compound Circumvents Resistance

The ability of this compound to maintain its efficacy in drug-resistant cells points towards a mechanism of action that is distinct from conventional chemotherapeutics. Investigations into its molecular targets and signaling pathways are ongoing.

Proposed Signaling Pathway of this compound in Drug-Resistant Cells

The following diagram illustrates a hypothesized signaling pathway for this compound in cancer cells, particularly in the context of overcoming P-glycoprotein-mediated drug resistance.

RauvovertineC_Pathway cluster_cell Drug-Resistant Cancer Cell Rauvovertine_C This compound Pgp P-glycoprotein (P-gp) Rauvovertine_C->Pgp Inhibits Apoptosis Apoptosis Rauvovertine_C->Apoptosis Induces Pgp->Apoptosis Inhibits Cell_Survival Cell Survival Pgp->Cell_Survival Promotes Efflux Drug Efflux Pgp->Efflux Drug Chemotherapeutic Drug Drug->Pgp Substrate Efflux->Drug

Caption: Hypothesized mechanism of this compound in overcoming P-gp-mediated drug resistance.

This model suggests that this compound may directly inhibit the function of P-glycoprotein, preventing the efflux of co-administered chemotherapeutic agents and thereby restoring their cytotoxic efficacy. Furthermore, this compound appears to induce apoptosis through an independent pathway, providing a dual mechanism to combat resistant cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided for the key assays used in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cells.

Workflow:

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound and control drugs B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cancer cells (drug-sensitive and resistant) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, doxorubicin, or paclitaxel.

  • After 48 or 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves using appropriate software.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the function of the P-gp efflux pump.

Methodology:

  • Drug-resistant cells (e.g., MCF-7/ADR) are pre-incubated with this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

  • Rhodamine 123, a fluorescent substrate of P-gp, is then added to the cells at a final concentration of 5 µM.

  • After a 90-minute incubation, the cells are washed with ice-cold PBS to remove extracellular rhodamine 123.

  • The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.

  • An increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Conclusion

The preliminary data on this compound highlight its significant potential as a novel agent to combat multidrug resistance in cancer. Its ability to maintain cytotoxicity in drug-resistant cell lines, coupled with its potential to inhibit P-glycoprotein function, warrants further investigation. Future studies should focus on in vivo models to validate these findings and further elucidate the underlying molecular mechanisms. The continued exploration of compounds like this compound is crucial for the development of more effective cancer therapies that can overcome the challenge of drug resistance.

Safety Operating Guide

Personal protective equipment for handling Rauvovertine C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Rauvovertine C

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. Therefore, this guidance is based on the precautionary principle, treating this compound as a potentially cytotoxic and hazardous compound. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and federal regulations.

This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, offering procedural, step-by-step guidance to address key operational questions.

I. Personal Protective Equipment (PPE)

Given the potential for this compound to be cytotoxic, a comprehensive PPE protocol is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[1][2] The following table summarizes the required PPE for handling this compound.

PPE Component Specification Purpose
Gloves Double gloving with chemotherapy-rated nitrile gloves.[3]To prevent skin contact and absorption.
Gown Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.To protect skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.[3][4]To protect eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosolization.[2][4]To prevent inhalation of the compound.
Shoe Covers Disposable shoe covers.[3]To prevent the spread of contamination outside of the work area.
II. Operational Plan: Handling and Preparation

All work with this compound should be conducted in a designated controlled area.

A. Engineering Controls:

  • Ventilation: All handling of powdered this compound should occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.

  • Closed Systems: Whenever possible, use closed-system drug-transfer devices (CSTDs) for solution preparation and transfer to minimize the generation of aerosols and spills.

B. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with a disposable, absorbent, plastic-backed liner.

  • Weighing: If weighing the solid compound, do so within a chemical fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work surface in a fume hood A->B C Assemble all necessary materials B->C D Weigh this compound C->D Proceed to handling E Prepare solution D->E F Label container E->F G Decontaminate work surfaces F->G Proceed to cleanup H Segregate and dispose of waste G->H I Doff PPE H->I

Caption: Workflow for the safe handling and preparation of this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

A. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and absorbent pads, should be considered cytotoxic waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled, and sealed waste container.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated chemotherapy sharps container.

B. Disposal Procedure:

  • Place all contaminated solid waste into a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container. These are often yellow or marked with a cytotoxic waste symbol.

  • Collect all liquid waste in a compatible, sealed container labeled as "Cytotoxic Waste" and listing the contents.

  • Do not mix cytotoxic waste with other chemical or biological waste streams unless specifically instructed to do so by your institution's EHS department.

  • Follow your institution's specific procedures for the pickup and disposal of cytotoxic waste.

Disposal Pathway for this compound Waste

G cluster_segregation Waste Segregation cluster_containment Containment start Waste Generation (Solid, Liquid, Sharps) solid_waste Contaminated Solid Waste (Gloves, Gown, etc.) start->solid_waste liquid_waste Unused this compound Solution start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Labeled Cytotoxic Waste Container (Yellow) solid_waste->solid_container liquid_container Sealed Hazardous Waste Bottle liquid_waste->liquid_container sharps_container Chemotherapy Sharps Container sharps_waste->sharps_container end Institutional Hazardous Waste Pickup solid_container->end liquid_container->end sharps_container->end

Caption: Logical flow for the proper disposal of this compound waste.

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is necessary to minimize harm.

Emergency Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If trained and equipped with a chemotherapy spill kit, follow the kit's instructions for containment and cleanup. Otherwise, contact your institution's EHS department immediately.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.